Product packaging for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one(Cat. No.:CAS No. 1389264-24-7)

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

货号: B1430134
CAS 编号: 1389264-24-7
分子量: 170.21 g/mol
InChI 键: IZWAWJFJMGOMLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS RN: 1389264-24-7) is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C8H14N2O2, with a molecular weight of 170.21 g/mol. The unique spiro scaffold incorporates both oxygen and nitrogen atoms, making it a valuable building block for the synthesis of novel bioactive molecules . This compound and its derivatives have demonstrated a range of promising biological activities in scientific research. A key area of application is in metabolic disease research, where related diazaspiro compounds have been investigated as potent inhibitors of acetyl CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis, showing potential for the treatment of obesity . Additionally, research highlights its relevance in neuropharmacology, with certain derivatives exhibiting antagonism against neuropeptide Y (NPY), which is involved in appetite regulation . The diazaspiro scaffold is also being explored for pain management, with studies investigating derivatives that act as μ-opioid receptor agonists and σ1 receptor antagonists, potentially offering analgesic effects with a reduced side-effect profile . Beyond these areas, the core structure has been utilized in the discovery of CCR5 antagonists with antiviral properties and in the development of antituberculosis agents that target the MmpL3 protein in M. tuberculosis . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B1430134 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1389264-24-7

属性

IUPAC Name

3-oxa-1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWAWJFJMGOMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the physicochemical characteristics of the spirocyclic compound 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. While this molecule is commercially available, detailed experimental data regarding its properties and synthesis remains limited in publicly accessible literature. This document aims to consolidate the known information and provide a framework for its further investigation.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₂[1]
Molecular Weight 170 g/mol [1]
CAS Number 1389264-24-7[1]
InChI InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)[1]
InChIKey IZWAWJFJMGOMLV-UHFFFAOYSA-N[1]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available scientific literature. However, a general synthetic strategy can be inferred from procedures reported for structurally related spirocyclic compounds, such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.[2]

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve a multi-step process starting from a suitable piperidone derivative. The key steps might include:

  • Introduction of the nitrogen and oxygen functionalities: This could be achieved through reactions such as a Henry reaction followed by reduction and cyclization, or through the use of protected amino alcohols.

  • Formation of the spirocyclic core: An intramolecular cyclization would be a critical step to form the spiro[5.5]undecane system.

  • Lactam ring formation: The final step would likely involve the formation of the 2-one lactam ring.

Purification: Standard purification techniques for organic compounds would be applicable. These may include:

  • Chromatography: Column chromatography on silica gel or preparative HPLC would likely be effective for isolating the pure compound.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system could be employed for purification.

Analysis: Commercial suppliers of this compound indicate the availability of the following analytical data, which are standard for the characterization of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Certificate of Analysis (COA): This document from the supplier would summarize the analytical results.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for the characterization of a novel chemical entity is presented below. This workflow illustrates the logical progression from synthesis to physicochemical and biological evaluation.

G cluster_0 Synthesis and Purification cluster_1 Structural and Purity Analysis cluster_2 Physicochemical Characterization cluster_3 Biological Evaluation (Hypothetical) synthesis Synthesis of this compound purification Purification (Chromatography/Crystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc melting_point Melting Point Determination hplc->melting_point solubility Solubility Assessment hplc->solubility pka pKa Measurement hplc->pka logp LogP Determination hplc->logp screening Initial Biological Screening logp->screening target_id Target Identification screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Generalized workflow for the characterization of a novel chemical compound.

Conclusion

This compound is a chemical entity with a defined structure and basic identifying information. However, a comprehensive understanding of its physicochemical properties is hampered by the lack of published experimental data. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its properties and potential applications. It is recommended that researchers procure the compound from a reliable commercial source that can provide a complete Certificate of Analysis with detailed spectroscopic data.

References

An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one, a spirocyclic molecule of interest in medicinal chemistry. The document details proposed multi-step synthetic routes, including requisite experimental protocols and quantitative data where available in the literature. Visualizations of the synthetic pathways are provided to facilitate understanding.

Introduction

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved target specificity and pharmacological properties. The this compound core, incorporating both a piperidine and an oxazolidinone moiety, represents a unique and promising scaffold for the development of novel therapeutic agents. This guide outlines key synthetic strategies to access this molecular framework.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound, both commencing from the commercially available N-Boc-4-piperidone.

Pathway A: Via Epoxide Intermediate

This pathway involves the formation of a spiro-epoxide from N-Boc-4-piperidone, followed by ring-opening with an azide, reduction, cyclization, and final deprotection.

Pathway_A cluster_0 Synthesis of this compound (Pathway A) N-Boc-4-piperidone N-Boc-4-piperidone Epoxide tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate N-Boc-4-piperidone->Epoxide Corey-Chaykovsky Reaction Azido_alcohol tert-Butyl 4-azido-4-(hydroxymethyl)piperidine-1-carboxylate Epoxide->Azido_alcohol Ring-opening with NaN3 Amino_alcohol tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate Azido_alcohol->Amino_alcohol Azide Reduction Boc_protected_product tert-Butyl this compound-9-carboxylate Amino_alcohol->Boc_protected_product Cyclization (CDI) Final_Product This compound Boc_protected_product->Final_Product Deprotection (HCl)

Diagram 1: Proposed Synthesis Pathway A.

Pathway B: Via Cyanohydrin Intermediate

This alternative pathway proceeds through a cyanohydrin intermediate, which is then reduced and cyclized.

Pathway_B cluster_1 Synthesis of this compound (Pathway B) N-Boc-4-piperidone N-Boc-4-piperidone Cyanohydrin tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Cyanohydrin TMSCN, ZnI2 Amino_alcohol tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Cyanohydrin->Amino_alcohol Reduction (e.g., LiAlH4) Boc_protected_product tert-Butyl this compound-9-carboxylate Amino_alcohol->Boc_protected_product Cyclization (CDI) Final_Product This compound Boc_protected_product->Final_Product Deprotection (HCl)

Diagram 2: Proposed Synthesis Pathway B.

Experimental Protocols

Detailed experimental procedures for the key steps in the proposed synthetic pathways are outlined below. These protocols are based on analogous transformations reported in the literature and may require optimization for the specific substrates.

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This starting material can be prepared from piperidin-4-ylmethanol.

Protocol: To a solution of piperidin-4-ylmethanol (2.7 g, 23.5 mmol) in THF (30 mL) is added di-tert-butyldicarbonate (5.12 g, 23.5 mmol). The solution is stirred at room temperature for 8 hours. The mixture is then concentrated under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1][2]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Piperidin-4-ylmethanol115.172.723.5
Di-tert-butyldicarbonate218.255.1223.5
Tetrahydrofuran (THF)-30 mL-

Expected Yield: ~85%[1][2] Physical State: Solid[3]

Step 2 (Pathway A): Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide)

The hydroxymethyl piperidine derivative is first converted to a tosylate, which then undergoes intramolecular cyclization to the epoxide.

Protocol:

  • Tosylation: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (1 equivalent) is added, and the mixture is stirred at 5°C for 10 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 5% HCl, water, and brine, then dried and concentrated.

  • Epoxidation: The crude tosylate is treated with a base such as sodium hydride in a suitable solvent like THF to induce intramolecular cyclization to the epoxide.

ReagentMolar Mass ( g/mol )Equivalents
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.291
p-Toluenesulfonyl chloride190.651
Pyridine-Solvent
Sodium Hydride24.00-
Tetrahydrofuran (THF)-Solvent
Step 3 (Pathway A): Synthesis of tert-Butyl 4-azido-4-(hydroxymethyl)piperidine-1-carboxylate

The epoxide is opened with sodium azide to introduce the azide functionality.

Protocol: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is dissolved in a solvent mixture such as DMF/water. Sodium azide (excess) and a Lewis acid catalyst (e.g., cerium(III) chloride) are added, and the mixture is heated. After completion, the reaction is worked up by extraction with an organic solvent.

ReagentMolar Mass ( g/mol )
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate213.27
Sodium Azide65.01
Cerium(III) chloride heptahydrate372.58
DMF/Water-

Note: Quantitative data for this specific reaction is not available in the searched literature.

Step 4 (Pathway A & B): Reduction to tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

The azide (from Pathway A) or the nitrile (from Pathway B) is reduced to the primary amine.

Protocol for Azide Reduction: The azido alcohol is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like sodium borohydride in the presence of a nickel(II) chloride catalyst, can be used. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (for Pd/C) and the solvent is removed under reduced pressure.

Reagent/Catalyst
Pd/C (10%)
H₂ gas
Sodium Borohydride
Nickel(II) Chloride

Note: The reduction of azides to amines is a well-established transformation with generally high yields.[4]

Step 5 (Pathway A & B): Synthesis of tert-Butyl this compound-9-carboxylate

The amino alcohol is cyclized to form the oxazolidinone ring.

Protocol: To a solution of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in a solvent like dichloromethane or THF, 1,1'-carbonyldiimidazole (CDI) (approximately 1.1 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then removed, and the product is purified by column chromatography.

ReagentEquivalents
tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate1
1,1'-Carbonyldiimidazole (CDI)~1.1

Note: This is a general procedure, and specific conditions may need to be optimized.

Step 6 (Pathway A & B): Deprotection to this compound

The N-Boc protecting group is removed under acidic conditions.

Protocol: The Boc-protected spirocycle is dissolved in a suitable solvent like 1,4-dioxane or methanol. A saturated solution of HCl in the chosen solvent is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated to yield the hydrochloride salt of the final product.[5]

Reagent
Saturated HCl in 1,4-dioxane or Methanol

Expected Yield: Typically quantitative.[5]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological targets or signaling pathways. However, the broader class of 1,9-diazaspiro[5.5]undecan-2-one derivatives has been investigated for various therapeutic applications.[4] These include treatments for obesity, pain, and various disorders of the immune, cardiovascular, and central nervous systems.[4] For instance, certain derivatives have shown activity as antagonists for the H3-receptor and have been used as substituents in compounds targeting DGAT1 for the treatment of obesity.[4][6] Spiro-oxindole piperidine derivatives, a related class of compounds, have been shown to inhibit the MDM2-p53 interaction, leading to cancer cell cycle arrest and apoptosis.[7]

Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences starting from readily available materials. The proposed pathways offer flexibility and are based on well-established chemical transformations. The provided protocols, derived from analogous reactions, serve as a solid foundation for the practical synthesis of this promising spirocyclic scaffold. Further investigation into the biological activity of this specific compound is warranted to explore its full therapeutic potential.

References

spectroscopic data (NMR, IR, MS) for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, potential experimental protocols, and the biological context of this compound and its closely related analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from closely related spirocyclic compounds to provide a predictive and practical resource for researchers.

Molecular Structure and Properties

  • Compound Name: this compound

  • CAS Number: 1389264-24-7[1]

  • Molecular Formula: C₈H₁₄N₂O₂[1]

  • Molecular Weight: 170.21 g/mol [2]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.2 - 4.4t2H-O-CH₂-
~3.2 - 3.4m4H-N-CH₂- (piperidine ring)
~2.8 - 3.0t2H-N-CH₂- (oxazinanone ring)
~1.5 - 1.8m6H-CH₂- (piperidine ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170C=O (carbamate)
~65-O-CH₂-
~50Spiro carbon
~45-N-CH₂- (piperidine ring)
~40-N-CH₂- (oxazinanone ring)
~35-CH₂- (piperidine ring)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~2950, ~2850C-H Stretch
~1720C=O Stretch (cyclic carbamate)
~1250C-N Stretch
~1100C-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
171.11[M+H]⁺
193.09[M+Na]⁺
113.09Fragment corresponding to the piperidine portion

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from methodologies reported for structurally related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives[3] and other spirocyclic compounds[4].

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Carbamate Formation cluster_3 Step 4: Deprotection A N-Boc-4-piperidone B Epoxide Intermediate A->B Chaykovsky Reagent C Amino Alcohol B->C NH₃ D Cyclized Precursor C->D Phosgene equivalent (e.g., CDI) E This compound D->E Acid (e.g., TFA, HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Hypothetical)
  • Epoxidation of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO/THF), add trimethylsulfoxonium iodide and sodium hydride at room temperature. Stir the mixture until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Ring Opening of the Epoxide: Dissolve the crude epoxide in methanol and treat with a concentrated solution of ammonia in methanol in a sealed pressure vessel. Heat the mixture and monitor the reaction progress. After completion, concentrate the solvent under reduced pressure.

  • Cyclization to form the Oxazinanone Ring: Dissolve the resulting amino alcohol in an aprotic solvent (e.g., dichloromethane). Add a phosgene equivalent, such as carbonyldiimidazole (CDI), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Boc Deprotection: Dissolve the cyclized product in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for a few hours. Remove the solvent and excess acid under vacuum to yield the final product, which can be further purified by column chromatography or recrystallization.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify key functional groups.

  • Purity Analysis: Purity would be assessed by high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

Biological Context and Signaling Pathways

Spirocyclic scaffolds, including diazaspiro[5.5]undecanes, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. Analogs of this compound have been investigated for several therapeutic applications, including as CCR5 antagonists for antiviral therapy, GABA A receptor antagonists, and dual μ-opioid receptor agonists/σ1 receptor antagonists for pain management[3][5][6].

Example Signaling Pathway: CCR5 Antagonism in HIV Entry Inhibition

Several diazaspiro[5.5]undecane derivatives have shown potent antagonism of the CCR5 receptor, a key co-receptor for the entry of R5-tropic HIV into host cells[5]. The diagram below illustrates this mechanism of action.

G cluster_0 HIV Entry cluster_1 Inhibition by this compound Analog HIV HIV virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor Binding Blocked HIV Entry Blocked CCR5->Blocked Membrane Host Cell Membrane Antagonist Spirocyclic Antagonist Antagonist->CCR5 Binds to CCR5

Caption: Mechanism of HIV entry inhibition by a CCR5 antagonist.

This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted data and synthetic protocols is essential for advancing the study of this compound.

References

An In-depth Technical Guide to 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: Synthesis and Potential Applications Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and dedicated research on the specific molecule 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the synthesis and biological activities of closely related structural analogs, primarily other oxa-diazaspiro[5.5]undecane and oxa-diazaspiro[4.5]decane derivatives. The experimental protocols and potential applications described herein are therefore hypothetical and intended to serve as a foundational resource for researchers.

Introduction

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The this compound core represents an intriguing, yet underexplored, variation of this theme, incorporating a lactam functionality within the spirocyclic system. This guide aims to provide a detailed technical overview of this compound by drawing parallels with its more extensively studied analogs. We will explore a plausible synthetic route, detail a hypothetical experimental protocol, and discuss potential biological activities based on the established pharmacology of similar molecules.

Chapter 1: Proposed Synthesis of this compound

The synthesis of spirocyclic systems often involves multi-step sequences that build complexity from simpler cyclic precursors. Based on established methodologies for related oxa-diazaspiro compounds, a plausible synthetic pathway for this compound could commence from a protected 4-piperidone derivative. The key steps would likely involve the formation of an amino alcohol intermediate, followed by an intramolecular cyclization to form the characteristic spiro-lactam ring.

Hypothetical Experimental Workflow

The following diagram outlines a potential synthetic workflow for the target compound.

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from the synthesis of structurally related compounds and are provided as a guide for the potential synthesis of this compound.

Step 1: Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane

  • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add a solution of N-Boc-4-piperidone in dry DMSO dropwise to the reaction mixture.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which may be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-((2-aminoethoxy)methyl)piperidine-1-carboxylate

  • To a solution of N-Boc-1-oxa-6-azaspiro[2.5]octane in ethanol, add ethanolamine.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired amino alcohol.

Step 3: Synthesis of tert-butyl 4-((2-(benzyloxycarbonylamino)ethoxy)methyl)piperidine-1-carboxylate

  • Dissolve the amino alcohol from the previous step in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of benzyl (2-((piperidin-4-yl)methoxy)ethyl)carbamate

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Step 5: Synthesis of this compound

  • Dissolve the deprotected amine in a high-boiling point solvent such as toluene or xylene.

  • Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Chapter 2: Potential Biological Activity and Therapeutic Applications

While the biological profile of this compound has not been reported, the activities of its close analogs suggest several potential areas of therapeutic interest. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for the treatment of pain.[1] This dual-action mechanism is of significant interest as it may lead to potent analgesics with a reduced side-effect profile compared to traditional opioids.[1] Other related spirocyclic compounds have been explored as M1 muscarinic agonists and for their antihypertensive properties.[2][3]

Quantitative Data of Analogous Compounds

The following table summarizes the reported biological activities of several oxa-diazaspiro[5.5]undecane and related spirocyclic derivatives.

Compound ClassTarget(s)Reported ActivityReference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivativesμ-Opioid Receptor (MOR) / σ1 ReceptorDual MOR agonism and σ1 antagonism; potent analgesic activity in preclinical models.[1]J Med Chem. 2020, 63(5), 2434-2454[1]
1-Oxa-2,8-diazaspiro[4.5]decan-3-one DerivativesM1/M2 Muscarinic ReceptorsHigh affinity for both M1 and M2 receptors; M1 partial agonistic activity.[2]Chem Pharm Bull (Tokyo). 1995, 43(9), 1523-9[2]
1-Oxa-4,9-diazaspiro[5.5]undecane-based UreasSoluble Epoxide Hydrolase (sEH)Potent sEH inhibitors with oral activity in models of chronic kidney disease.[4]Bioorg Med Chem Lett. 2014, 24(2), 565-70[4]
1-Oxa-3,8-diazaspiro[4.5]decan-2-one DerivativesAdrenergic Receptorsα-adrenergic blocking activity with antihypertensive effects.[3]J Med Chem. 1985, 28(11), 1533-6[3]
Potential Signaling Pathway Involvement: μ-Opioid Receptor Signaling

Given the activity of closely related analogs, it is plausible that this compound could interact with G-protein coupled receptors such as the μ-opioid receptor. The following diagram illustrates the canonical signaling pathway for MOR activation.

G cluster_0 Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Ca_in Ca2+ Influx Ca_channel->Ca_in Blocks K_out K+ Efflux K_channel->K_out Promotes Ligand Opioid Agonist (e.g., Analog of Target Compound) Ligand->MOR ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_out->Hyperpolarization

References

Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro undecanone core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action for key classes of diazaspiro undecanones, with a focus on their applications in oncology, pain management, and metabolic disorders.

Anticancer Activity: Dispiro[imidazolidine-4,3-pyrrolidine-2,3-indole]-2,5(1H)-diones

A prominent class of diazaspiro undecanones, specifically dispiro-indolinones, has demonstrated notable anticancer properties. These compounds are synthesized through a regio- and diastereoselective 1,3-dipolar cycloaddition reaction.

Synthesis and Mechanism of Action

The core structure is typically assembled via a three-component reaction involving 5-arylidene-2-thiohydantoins, isatins, and sarcosine, which generates an azomethine ylide intermediate. While initially investigated as potential inhibitors of the MDM2-p53 protein-protein interaction, experimental evidence from Western blot analysis has suggested that their cytotoxic effects may arise from an alternative mechanism in some cases.[1][2][3]

MDM2_p53_Pathway Dispiro_Indolinone Dispiro_Indolinone MDM2 MDM2 Dispiro_Indolinone->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation Proteasome Proteasome p53->Proteasome p21 p21 CellCycleArrest CellCycleArrest p21->CellCycleArrest GADD45 GADD45 GADD45->CellCycleArrest BAX BAX Apoptosis Apoptosis BAX->Apoptosis

Caption: Potential mechanism of dispiro-indolinones via MDM2-p53 pathway inhibition.

Quantitative Biological Data

Several dispiro-indolinone derivatives have shown significant in vitro cytotoxicity against various cancer cell lines.

Compound IDCell LineIC50 (µM)Selectivity Index (SI)Reference
Series 1 LNCaP (Prostate)1.2 - 3.53 - 10[1][2]
PC3 (Prostate)--[1][2]
HCTwt (Colon)--[1][2]
Compound 29 P388 (Leukemia)--[1][2][3]
DS-series NCI-H460 (Lung)0.001 - 0.05-[1]
Experimental Protocols

Synthesis of Dispiro[imidazolidine-4,3-pyrrolidine-2,3-indole]-2,5(1H)-diones: [1][2] A mixture of a 5-arylidene-2-thiohydantoin (1 mmol), an appropriate isatin (1 mmol), and sarcosine (1 mmol) in acetonitrile (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired dispiro compound.

In Vitro Cytotoxicity Assay (MTT Assay): [1][2] Cancer cell lines (e.g., LNCaP, HCT116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Mouse Model: [1][2][3] Female BALB/c nude mice (6-8 weeks old) are subcutaneously inoculated with HCT116 cells (5x10⁶ cells in 100 µL PBS). When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into vehicle control and treatment groups. The test compound (e.g., 170 mg/kg) is administered intraperitoneally once daily for 10 days. Tumor volume and body weight are measured every two days. Tumor growth inhibition is calculated at the end of the study.

Pain Management: Dual Sigma-1 and Mu-Opioid Receptor Ligands

Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, functioning as both sigma-1 (σ1) receptor antagonists and mu-opioid (µ) receptor agonists. This unique pharmacological profile offers the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[4]

Mechanism of Action

The dual antagonism of the σ1 receptor and agonism of the µ-opioid receptor is a promising strategy for developing safer and more effective analgesics. The σ1 receptor antagonism component is believed to contribute to the alleviation of neuropathic pain and may also mitigate some of the adverse effects associated with µ-opioid receptor activation, such as constipation.[4]

Sigma_Opioid_Pathway Diazaspiro_Undecanone 1-Oxa-4,9-diazaspiro [5.5]undecanone Sigma1R Sigma1R Diazaspiro_Undecanone->Sigma1R Antagonism MuOpioidR MuOpioidR Diazaspiro_Undecanone->MuOpioidR Agonism Analgesia Analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->Analgesia Sigma1R->ReducedSideEffects MuOpioidR->Analgesia

Caption: Dual mechanism of diazaspiro undecanones for pain management.

Quantitative Biological Data

The dual-acting nature of these compounds is reflected in their binding affinities for both receptor targets.

Compound IDσ1 Receptor Ki (nM)µ-Opioid Receptor Ki (nM)In Vivo Efficacy (Paw Pressure Test)Reference
Preferred Agent < 100< 100-[5]
15au --Comparable to oxycodone[4]
Experimental Protocols

Radioligand Binding Assays: [5] Membranes from HEK-293 cells expressing human sigma-1 receptors and CHO-K1 cells expressing human mu-opioid receptors are used. For the σ1 receptor assay, membranes are incubated with --INVALID-LINK---pentazocine and varying concentrations of the test compound. For the µ-opioid receptor assay, [³H]-DAMGO is used as the radioligand. Non-specific binding is determined in the presence of an excess of unlabeled ligand. After incubation, the membranes are filtered and washed, and the bound radioactivity is quantified by liquid scintillation counting. Ki values are calculated using the Cheng-Prusoff equation.

Paw Pressure Test in Mice: [4] Analgesic activity is evaluated using a paw pressure analgesia meter. A constantly increasing pressure is applied to the hind paw of the mouse. The pressure at which the mouse withdraws its paw is recorded as the pain threshold. A baseline measurement is taken before oral administration of the test compound or vehicle. The pain threshold is measured again at various time points after administration to determine the analgesic effect.

Metabolic Disorders: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis and appetite. Antagonism of this receptor is a potential therapeutic strategy for the treatment of obesity.

Mechanism of Action

MCH-R1 antagonists are thought to exert their anti-obesity effects by blocking the orexigenic (appetite-stimulating) signals of melanin-concentrating hormone. This leads to a reduction in food intake and potentially an increase in energy expenditure.

MCHR1_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH-R1 MCH->MCHR1 Diazaspiro_Undecanone 1,9-Diazaspiro [5.5]undecane (Antagonist) Diazaspiro_Undecanone->MCHR1 ReducedAppetite Reduced Appetite Diazaspiro_Undecanone->ReducedAppetite AppetiteStimulation Appetite Stimulation MCHR1->AppetiteStimulation

Caption: MCH-R1 antagonism by diazaspiro undecanones for appetite control.

Quantitative Biological Data

Specific quantitative data for diazaspiro undecanone-based MCH-R1 antagonists is an active area of research.

Further quantitative data on specific diazaspiro undecanone MCH-R1 antagonists is pending publication in ongoing research.

Experimental Protocols

MCH-R1 Binding Assay: CHO-K1 cells stably expressing the human MCH-R1 are used. Cell membranes are incubated with a radiolabeled MCH-R1 agonist (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound. Non-specific binding is determined in the presence of an excess of unlabeled MCH. Following incubation, the reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured. IC50 values are determined by non-linear regression analysis.

Clinical Development

To date, there is limited publicly available information on diazaspiro undecanones progressing into human clinical trials. The compounds discussed in this guide are primarily in the preclinical stages of development. Further research and development are required to establish their safety and efficacy in humans.

Conclusion

The diazaspiro undecanone scaffold is a versatile platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, ranging from anticancer and analgesic to anti-obesity effects, underscore its importance in modern drug discovery. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core, a unique spirocyclic diamine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile platform for the development of potent and selective modulators of a wide range of biological targets. This technical guide offers a comprehensive review of the synthesis, biological evaluation, and therapeutic potential of 1,9-diazaspiro[5.5]undecane derivatives, with a focus on their applications in drug discovery for treating pain, obesity, inflammatory disorders, and cardiovascular diseases.

Therapeutic Applications and Pharmacological Activity

Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated significant activity against a variety of biological targets. The inherent structural features of this scaffold allow for the precise orientation of substituents to interact with specific binding pockets of receptors and enzymes.[1][2] Bioactive compounds typically feature substituents at the 9-position, and sometimes at the 1-position, of the diazaspiro core.[1]

Antagonism of Neurokinin (NK) Receptors for Pain and Inflammation

A notable application of this scaffold is in the development of antagonists for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are implicated in pain transmission and inflammatory responses.[1] By modifying a known NK1 antagonist, SR140333, researchers have successfully replaced its 4-phenylquinuclidinium core with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane moiety, leading to potent NK1 antagonists.[1] Further studies have explored dual NK1/NK2 antagonism for the treatment of inflammatory diseases.[1]

Modulation of Metabotropic Glutamate Receptor 4 (mGluR4) for Neurological Disorders

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) represent a promising therapeutic strategy for Parkinson's disease. Certain 3,4-benzene-fused 1,9-diazaspiro[5.5]undecan-2-ones have been investigated for their ability to allosterically modulate mGluR4.[1]

Inhibition of CXCR3 for Immune and Inflammatory Diseases

The C-X-C chemokine receptor 3 (CXCR3) is a key regulator of immune cell trafficking and is involved in various inflammatory and autoimmune diseases.[3] The 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into molecules designed to inhibit CXCR3.[1]

Inhibition of Aldosterone Synthase for Cardiovascular Disorders

Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone that regulates blood pressure.[4] Inhibition of this enzyme is a therapeutic target for conditions like congestive heart failure.[4] An imidazole-fused 1,9-diazaspiro[5.5]undecane derivative has been identified as a specific inhibitor of CYP11B2.[1]

Acetyl-CoA Carboxylase (ACC) Inhibition for Metabolic Diseases

Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis, making it an attractive target for the treatment of obesity and other metabolic disorders. Pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual inhibitors of ACC1 and ACC2.[1]

Quantitative Pharmacological Data

The following tables summarize the reported in vitro activities of various 1,9-diazaspiro[5.5]undecane derivatives against their respective targets.

NK1 and NK2 Receptor Antagonists
Compound Target Activity Reference
9aNK1IC50 = 31 nM[1]
9bNK1IC50 = 54 nM[1]
9cNK1IC50 = 2.0 nM[1]
9dNK1IC50 = 1.9 nM[1]
mGluR4 Positive Allosteric Modulators
Compound Activity Reference
11a, 11bEC50 = 1 - 10 µM[1]
Acetyl-CoA Carboxylase (ACC) Inhibitors
Compound Target Assay Type Activity Reference
1ghACC1IC50 = 7 nM[1]
hACC2IC50 = 3 nM[1]
1hhACC1IC50 = 11 nM[1]
hACC2IC50 = 5 nM[1]
1khACC1TranscreenerIC50 = 14 nM[1]
hACC2TranscreenerIC50 = 3 nM[1]
hACC1RadiometricIC50 = 11 nM[1]
hACC2RadiometricIC50 = 4 nM[1]
Diglyceride Acyltransferase Inhibitors
Compound Activity Reference
18IC50 = 49.0 nM[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,9-diazaspiro[5.5]undecane derivatives.

Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

The synthesis of the 1,9-diazaspiro[5.5]undecane core and its derivatives often involves multi-step sequences. A general strategy for the synthesis of arene-fused derivatives is highlighted in the review by Koolen et al.[1] For specific experimental details, including reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature cited within this review.

Biological Assays

A standard method for determining the binding affinity of compounds to the NK1 receptor involves a competitive binding assay using a radiolabeled ligand.

Protocol Outline:

  • Cell Culture and Membrane Preparation: Cells expressing the human NK1 receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Assay: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

The activity of mGluR4 PAMs is often assessed by measuring their effect on the intracellular levels of cyclic AMP (cAMP) in cells expressing the receptor.

Protocol Outline:

  • Cell Culture: HEK-293 cells stably expressing the human mGluR4 receptor are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with the test compound (the potential PAM) before being stimulated with a sub-maximal concentration (EC20) of the agonist, L-glutamate.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[1]

  • Data Analysis: The potentiation of the glutamate-induced cAMP response by the test compound is calculated, and EC50 values for the PAM activity are determined.

Protocol Outline:

  • Cell Preparation: HEK 293 cells expressing wild-type or mutant CXCR3 are used.

  • Binding Reaction: The cells are incubated in a binding buffer containing a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-labeled CXCL11) and increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at room temperature with shaking to reach equilibrium.

  • Washing: The cells are washed multiple times with a high-salt binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity of the cell pellet is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. IC50 values are then determined by non-linear regression analysis.

Protocol Outline:

  • Cell Line: V79MZ cells expressing human CYP11B2 are used.

  • Incubation: The cells are incubated with a substrate for CYP11B2 (e.g., 11-deoxycorticosterone) in the presence of varying concentrations of the test inhibitor.

  • Product Quantification: The amount of aldosterone produced is quantified, typically by using methods like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition of aldosterone production is calculated for each concentration of the test compound, and the IC50 value is determined. A parallel assay using cells expressing CYP11B1 is often performed to assess selectivity.

Several methods are available to measure ACC activity, including radiometric and non-radiometric assays.

Radiometric Assay Protocol Outline:

  • Reaction Mixture: A reaction mixture is prepared containing purified human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]HCO₃⁻).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature.

  • Stopping the Reaction: The reaction is stopped by the addition of acid, which also removes the unreacted radiolabeled bicarbonate.

  • Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting.

  • Data Analysis: The inhibitory activity of the test compounds is determined by measuring the reduction in malonyl-CoA formation, and IC50 values are calculated.

Transcreener® ADP² FP Assay (Non-Radiometric): This assay measures the ADP produced during the ACC-catalyzed reaction.

  • ACC Reaction: The ACC enzyme reaction is performed in the presence of the test compound.

  • ADP Detection: The Transcreener® ADP² detection mixture, containing an ADP antibody and a fluorescent tracer, is added. The amount of ADP produced displaces the tracer from the antibody, leading to a change in fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is used to determine the amount of ADP produced and, consequently, the activity of the ACC enzyme. IC50 values for the inhibitors are then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of 1,9-diazaspiro[5.5]undecane derivatives.

cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Piperidones) Intermediate1 Spirocyclization Start->Intermediate1 Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Final 1,9-Diazaspiro[5.5]undecane Derivative Intermediate2->Final cluster_assay Radioligand Binding Assay Workflow Prepare Prepare Cell Membranes with Target Receptor Incubate Incubate with Radioligand and Test Compound Prepare->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity of Bound Ligand Filter->Count Analyze Determine IC50 Value Count->Analyze cluster_pathway CXCR3 Signaling Cascade Ligand CXCL9/10/11 Receptor CXCR3 Ligand->Receptor G_protein Gi Receptor->G_protein activates Effector Downstream Effectors G_protein->Effector modulates Response Cellular Responses (Chemotaxis, Adhesion) Effector->Response Inhibitor 1,9-Diazaspiro[5.5]undecane Inhibitor Inhibitor->Receptor blocks cluster_aldosterone Aldosterone Synthesis Pathway and Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone catalyzed by CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone catalyzed by CYP11B2 CYP11B2 Aldosterone Synthase (CYP11B2) Inhibitor 1,9-Diazaspiro[5.5]undecane Inhibitor Inhibitor->CYP11B2

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] Efficient purification of these spirocyclic compounds is crucial for accurate biological evaluation and drug development. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, primarily flash column chromatography and recrystallization. The protocols are based on established methods for structurally related diazaspiro[5.5]undecane analogs and can be adapted as needed.[3]

Data Presentation

Successful purification of this compound can be achieved using the following methods. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Table 1: Summary of Purification Techniques and Typical Parameters

Purification TechniqueStationary Phase / Solvent SystemTypical Purity AchievedTypical YieldNotes
Flash Column Chromatography Silica Gel>95%60-90%Effective for removing a wide range of impurities.
Eluent: Ethyl Acetate/Heptane gradientThe gradient can be optimized based on TLC analysis.
Eluent: Dichloromethane/Methanol gradientUseful for more polar impurities.
Recrystallization Solvent: Ethanol/Water>98%50-80%Effective for removing closely related impurities.
Solvent: IsopropanolSolvent choice is critical and may require screening.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Heptane, Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of EtOAc/Heptane or DCM/MeOH) to determine the optimal eluent for separation. The ideal solvent system should provide good separation between the desired product and impurities (Rf of the product is typically between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the starting solvent system.

    • Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds from the column. For example, start with 100% Heptane and gradually increase the percentage of EtOAc.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity and Yield Determination:

    • Determine the purity of the final product using an appropriate analytical method (e.g., HPLC, NMR).

    • Calculate the percentage yield of the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying crystalline solids and can often yield very high purity material.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

    • To maximize crystal formation, place the flask in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Purity and Yield Determination:

    • Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product.

    • Calculate the percentage yield.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Initial Assessment FlashChromatography Flash Column Chromatography Crude->FlashChromatography Recrystallization Recrystallization Crude->Recrystallization TLC->FlashChromatography Informs Eluent Choice FractionAnalysis Fraction Analysis (TLC) FlashChromatography->FractionAnalysis CrystalIsolation Crystal Isolation & Washing Recrystallization->CrystalIsolation SolventEvaporation Solvent Evaporation FractionAnalysis->SolventEvaporation Combine Pure Fractions Drying Drying SolventEvaporation->Drying CrystalIsolation->Drying PureProduct Pure this compound Drying->PureProduct PurityAnalysis Purity & Yield Determination (HPLC, NMR, etc.) PureProduct->PurityAnalysis

Caption: General workflow for the purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. However, structurally related 1,9-diazaspiro[5.5]undecane derivatives have been investigated for various biological activities, including antagonism of the CCR5 receptor, which is involved in the HIV-1 entry process, and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.[1][3]

Researchers working with this compound may consider exploring its potential activity in these or other relevant biological pathways, depending on the therapeutic area of interest. The following diagram illustrates a hypothetical screening cascade for a novel spirocyclic compound.

Screening_Cascade start Purified Compound primary_assay Primary Target-Based Assay (e.g., CCR5 Binding Assay) start->primary_assay secondary_assay Secondary Functional Assay (e.g., HIV-1 Entry Inhibition) primary_assay->secondary_assay Active Compounds selectivity_panel Selectivity Profiling (Against related receptors) secondary_assay->selectivity_panel Potent & Efficacious adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) selectivity_panel->adme_tox Selective Compounds in_vivo In Vivo Efficacy Studies (e.g., Animal models) adme_tox->in_vivo Favorable Profile outcome Lead Candidate in_vivo->outcome

Caption: Hypothetical screening cascade for a novel spirocyclic compound.

References

Application Note: High-Throughput Screening of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one for Modulators of G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify modulators of a specific G-protein coupled receptor (GPCR) pathway using the compound 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and a representative library of structurally similar spirocyclic compounds.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity. The 1,9-diazaspiro[5.5]undecane core, in particular, is a privileged scaffold found in compounds with diverse biological activities, targeting conditions such as obesity, pain, and immune system disorders.[1][2] This application note describes a cell-based HTS assay to screen for modulators of a Gq-coupled GPCR, a common target class in drug discovery, using this compound as a representative compound. The protocol is designed for a 384-well plate format and utilizes a fluorescent calcium indicator to measure intracellular calcium mobilization upon receptor activation.

Materials and Reagents

  • Compound Library: this compound and other spirocyclic analogues dissolved in 100% DMSO.

  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-8 NW dye loading solution.

  • Positive Control: Known agonist for the target GPCR.

  • Negative Control: 100% DMSO.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR or similar).

Experimental Protocols

Cell Culture and Plating
  • Culture HEK293 cells expressing the target GPCR in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom assay plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Transfer
  • Prepare a master plate of the compound library in 384-well format with a stock concentration of 10 mM in 100% DMSO.

  • Perform a serial dilution of the master plate to create a working compound plate with concentrations ranging from 1 µM to 100 µM.

  • Using an automated liquid handler, transfer 50 nL of each compound from the working plate to the corresponding wells of the cell plate.

  • The final concentration of the compounds in the assay will range from approximately 10 nM to 1 µM.

Calcium Mobilization Assay
  • Prepare the Fluo-8 NW dye loading solution according to the manufacturer's instructions.

  • Add 25 µL of the dye loading solution to each well of the cell plate containing the compounds.

  • Incubate the plate at 37°C for 30 minutes, followed by a 15-minute incubation at room temperature in the dark.

  • Place the assay plate into the fluorescence plate reader.

  • Set the plate reader to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over a period of 120 seconds.

  • After a 10-second baseline reading, add 10 µL of the known agonist (positive control) or assay buffer to the respective wells.

  • Continue to record the fluorescence signal for the remaining time.

Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the positive (agonist) and negative (DMSO) controls to determine the percent inhibition or activation.

  • Plot the normalized response against the compound concentration to determine the IC50 or EC50 values for active compounds.

Data Presentation

The following table summarizes hypothetical quantitative data for a selection of compounds from a screening campaign.

Compound IDStructureIC50 (µM)Max Inhibition (%)
This compound (Structure of the title compound)5.298
Analogue 1(Modified spirocyclic structure)1.8102
Analogue 2(Modified spirocyclic structure)15.785
Analogue 3(Modified spirocyclic structure)> 50< 10

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response Ligand Ligand (Agonist) Ligand->GPCR Activates Compound This compound (Antagonist) Compound->GPCR Inhibits HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate HEK293-GPCR cells in 384-well plates Compound_Prep 2. Prepare compound library (serial dilutions) Compound_Add 3. Add compounds to cells Compound_Prep->Compound_Add Dye_Loading 4. Add Fluo-8 NW dye Compound_Add->Dye_Loading Incubation 5. Incubate Dye_Loading->Incubation Fluorescence_Read 6. Measure fluorescence in plate reader Incubation->Fluorescence_Read Data_Processing 7. Calculate ΔF and normalize data Fluorescence_Read->Data_Processing Dose_Response 8. Generate dose-response curves Data_Processing->Dose_Response Hit_ID 9. Identify hit compounds (IC50/EC50 determination) Dose_Response->Hit_ID

References

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is an emerging privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique three-dimensional conformation and synthetic tractability allow for the precise orientation of substituents to interact with biological targets. This document provides a comprehensive overview of its application in drug design, focusing on its role in the development of inhibitors for Leukotriene A4 hydrolase (LTA4H) and Bruton's tyrosine kinase (BTK), two clinically relevant targets in inflammation, immunology, and oncology.

Application in Leukotriene A4 Hydrolase (LTA4H) Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1][2] Elevated levels of LTB4 are associated with a variety of inflammatory diseases. The this compound scaffold has been successfully employed in the design of potent LTA4H inhibitors.

Signaling Pathway of LTA4H

LTA4H_Pathway Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) LTA4H LTA4H Leukotriene A4 (LTA4)->LTA4H Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4H->Leukotriene B4 (LTB4) BLT1/BLT2 Receptors BLT1/BLT2 Receptors Leukotriene B4 (LTB4)->BLT1/BLT2 Receptors Inflammatory Response Inflammatory Response BLT1/BLT2 Receptors->Inflammatory Response Inhibitor 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Derivatives Inhibitor->LTA4H

Caption: LTA4H Signaling Pathway and Point of Inhibition.

Quantitative Data for LTA4H Inhibitors

While specific IC50 values for this compound derivatives are primarily detailed within patent literature, the following table represents typical data for potent LTA4H inhibitors.

Compound IDTargetAssay TypeIC50 (nM)
LTA4H-IN-1LTA4HBiochemical Assay2
LTA4H-IN-1LTB4 Biosynthesis (hWB)Cellular Assay167

Data is representative of potent LTA4H inhibitors and may not be specific to the this compound scaffold, for which specific public data is limited.[3]

Experimental Protocol: LTA4H Inhibition Assay

This protocol describes a general method for determining the in vitro potency of compounds against LTA4H.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human LTA4H.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4) methyl ester

  • Bovine Serum Albumin (BSA)

  • DMSO

  • Assay Buffer: 10 mM Sodium Phosphate, pH 7.4

  • Stop Solution: Acetonitrile/Methanol with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[4] Dilute the resulting LTA4 solution in freshly prepared assay buffer containing BSA and DMSO.[4]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human LTA4H in the assay buffer.

  • Assay Reaction: a. To a 96-well plate, add the test compound solution. b. Add the diluted enzyme solution to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the LTA4 substrate solution to all wells. d. Allow the reaction to proceed for a defined time (e.g., 30 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding the cold stop solution.

  • Analysis: a. Centrifuge the plates to pellet any precipitated protein. b. Analyze the supernatant for the formation of LTB4 using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). b. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Application in Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[7][8] The this compound scaffold has been incorporated into novel BTK inhibitors.

Signaling Pathway of BTK

BTK_Pathway BCR Engagement BCR Engagement Lyn/Syk Activation Lyn/Syk Activation BCR Engagement->Lyn/Syk Activation BTK BTK Lyn/Syk Activation->BTK PLCγ2 PLCγ2 BTK->PLCγ2 IP3 IP3 PLCγ2->IP3 DAG DAG PLCγ2->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization PKC Activation PKC Activation DAG->PKC Activation Downstream Signaling NF-κB, MAPK, PI3K Ca2+ Mobilization->Downstream Signaling PKC Activation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Inhibitor 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Derivatives Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

Quantitative Data for BTK Inhibitors

The following table presents representative data for potent BTK inhibitors.

Compound IDTargetAssay TypeIC50 (nM)
Biotinylated tirabrutinibBTKBiochemical Assay4.7
TirabrutinibBTKBiochemical Assay9.7

Data is representative of potent BTK inhibitors and may not be specific to the this compound scaffold, for which specific public data is limited.[9]

Experimental Protocol: BTK Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against BTK.

Objective: To determine the IC50 of test compounds against recombinant human BTK.

Materials:

  • Recombinant human BTK (e.g., GST-tagged)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • DMSO

  • 384-well low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: a. Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, recombinant BTK enzyme, and substrate.

  • Assay Reaction: a. Add the reaction mixture to the wells containing the compounds. b. Pre-incubate for a specified time (e.g., 30 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: a. Convert the luminescence readings to percent ATP consumption using an ATP-to-ADP conversion standard curve. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response model.

Synthesis Workflow

The synthesis of this compound derivatives generally involves the construction of the core spirocyclic system followed by functionalization at the nitrogen positions.

Synthesis_Workflow A Starting Materials (e.g., Piperidone derivatives) B Spirocycle Formation A->B C 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Core B->C D N-Functionalization (e.g., Buchwald-Hartwig coupling) C->D E Final Derivative D->E

Caption: General Synthetic Workflow for this compound Derivatives.

Conclusion

The this compound scaffold represents a valuable building block in the design of targeted therapies. Its successful application in the development of LTA4H and BTK inhibitors highlights its potential to generate potent and selective drug candidates for a range of diseases. The protocols and information provided herein offer a foundation for researchers to explore and expand the utility of this promising scaffold in future drug discovery endeavors.

References

Application Notes and Protocols for the Derivatization of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. This scaffold is a key starting point for the development of inhibitors of various enzymes, including Diacylglycerol Acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and type 2 diabetes.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid spirocyclic structure and the presence of two nitrogen atoms at positions 1 and 9 allow for diverse chemical modifications to explore the chemical space around the core, leading to the identification of potent and selective enzyme inhibitors. This document outlines the synthetic protocols for creating a library of derivatives and the methodologies for their biological evaluation.

Derivatization Strategies for SAR Studies

The primary points for derivatization on the this compound scaffold are the nitrogen atoms at positions 1 and 9. The secondary amine at the 9-position is the most common site for modification.

A general workflow for the synthesis and evaluation of a compound library is depicted below.

experimental_workflow start Start with This compound derivatization Derivatization at N9 (Acylation or Alkylation) start->derivatization purification Purification and Characterization (HPLC, NMR, MS) derivatization->purification screening Primary Biological Screening (e.g., DGAT1 Inhibition Assay) purification->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Candidate Drug lead_optimization->end

Figure 1: General workflow for SAR studies.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N9-Acylation of this compound

This protocol describes the general procedure for the acylation of the N9 position with various acyl chlorides or carboxylic acids.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid (R-COCl or R-COOH)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU (for carboxylic acid coupling)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DMF at 0 °C, add Et3N or DIPEA (1.5 eq).

  • For Acyl Chlorides: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • For Carboxylic Acids: Add the desired carboxylic acid (1.1 eq) followed by the coupling agent (e.g., BOP or HBTU, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N9-acylated derivative.

Protocol 2: N9-Alkylation of this compound

This protocol outlines the general procedure for the alkylation of the N9 position with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (R-X, where X = Br, I)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of this compound (1.0 eq) and K2CO3 or Cs2CO3 (2.0 eq) in ACN or DMF, add the desired alkyl halide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N9-alkylated derivative.

Data Presentation for SAR Studies

Quantitative data from biological assays should be summarized in a clear and organized table to facilitate the analysis of structure-activity relationships. Below is an example table for reporting the inhibitory activity of a series of derivatives against a target enzyme. While specific data for this compound derivatives against DGAT1 is not publicly available, the following table illustrates the SAR for closely related 1,9-diazaspiro[5.5]undecan-2-one derivatives as Acetyl-CoA Carboxylase (ACC) inhibitors.[1] This can serve as a template for organizing data from your own studies.

Table 1: SAR of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives as ACC Inhibitors [1]

Compound IDR (Substitution at N9)ACC1 IC50 (nM)ACC2 IC50 (nM)
1a 4-Chlorobenzoyl67-
1b 2-Methylbenzoyl3.41.0
1c 3-Fluorobenzoyl154.2
1d 2-Naphthoyl258.0
1e Thiophene-2-carbonyl4512

Note: The core structure in this example is a 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one.

Biological Evaluation: DGAT1 Inhibition Assay

The following protocol is a cell-free enzymatic assay to determine the inhibitory activity of the synthesized compounds against Diacylglycerol Acyltransferase 1 (DGAT1).

Protocol 3: In Vitro DGAT1 Enzyme Inhibition Assay[2][3]

Principle:

This assay measures the incorporation of a radiolabeled acyl-CoA into a diacylglycerol substrate, catalyzed by DGAT1. The amount of radiolabeled triacylglycerol formed is quantified and used to determine the enzyme activity.

Materials:

  • Human small intestinal microsomes (as a source of DGAT1)

  • Dioleoyl glycerol (DOG)

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and BSA.

  • Add the test compound at various concentrations (typically from a 10 mM stock in DMSO, final DMSO concentration should be <1%).

  • Add the DGAT1 enzyme source (human small intestinal microsomes) to the reaction mixture.

  • Initiate the reaction by adding the substrates: dioleoyl glycerol and [14C]oleoyl-CoA.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).

  • Extract the lipids (including the radiolabeled triacylglycerol) with an organic solvent (e.g., heptane).

  • Quantify the amount of radiolabeled triacylglycerol by liquid scintillation counting.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dgat1_pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Inhibitor 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Derivative Inhibitor->DGAT1 Inhibition

Figure 2: Inhibition of the DGAT1 signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the biological assays will be used to establish a structure-activity relationship. The goal is to understand how different functional groups at the N9 position (and potentially at the N1 position) influence the inhibitory activity.

sar_logic cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Biological Activity N9_Acyl N9-Acyl Substituent Sterics Steric Bulk N9_Acyl->Sterics Electronics Electronic Effects (EWG vs. EDG) N9_Acyl->Electronics Lipophilicity Lipophilicity (cLogP) N9_Acyl->Lipophilicity H_Bonding Hydrogen Bonding (Donors/Acceptors) N9_Acyl->H_Bonding N9_Alkyl N9-Alkyl Substituent N9_Alkyl->Sterics N9_Alkyl->Electronics N9_Alkyl->Lipophilicity N9_Alkyl->H_Bonding Potency Potency (IC50) Sterics->Potency Electronics->Potency Lipophilicity->Potency H_Bonding->Potency Selectivity Selectivity Potency->Selectivity ADME ADME Properties Selectivity->ADME

Figure 3: Logical relationships in SAR analysis.

By systematically modifying the substituents and observing the corresponding changes in biological activity, researchers can identify key pharmacophoric features and develop more potent and selective inhibitors. For example, the introduction of electron-withdrawing or electron-donating groups, bulky or sterically small substituents, and moieties capable of forming hydrogen bonds can all have a significant impact on the compound's affinity for the target enzyme. This iterative process of design, synthesis, and testing is central to modern drug discovery.

References

Application Note: Quantification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a hypothetical, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in human plasma. The protocol described herein is based on established principles of bioanalytical method development and validation, providing a comprehensive guide for researchers. The method employs a simple protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides detailed experimental protocols, summarized quantitative data in tabular format, and visual diagrams of the workflow, adhering to stringent data presentation and visualization requirements.

Introduction

This compound is a novel heterocyclic compound with a spirocyclic scaffold, a structural motif of increasing interest in drug discovery due to its three-dimensional nature.[1] As with any potential therapeutic agent, a reliable and validated analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[2][3] This application note presents a comprehensive, albeit hypothetical, LC-MS/MS method for the determination of this compound in human plasma. The described method is designed to meet the standards outlined in regulatory guidelines for bioanalytical method validation.[3][4][5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): A structurally similar compound, such as a deuterated analog of the analyte.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (ACS grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma, free of interfering substances.

Instrumentation
  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 185.1114.11003015
Internal Standard (d4) 189.1118.11003015

Data Presentation: Method Validation Summary

The following tables summarize the hypothetical quantitative data from the method validation experiments, designed to meet regulatory acceptance criteria.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)1.02.55.010.025.050.0100.0
Accuracy (% Bias) 4.52.8-1.2-3.51.80.5-2.1
Precision (%CV) 6.24.13.52.82.11.51.9
Correlation (r²) \multicolumn{7}{c}{> 0.995}

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (%CV)Inter-Day Accuracy (% Bias)Inter-Day Precision (%CV)
LLOQ 1.05.27.86.58.9
Low 3.03.15.54.26.8
Mid 30.0-1.53.2-0.84.5
High 80.02.42.83.13.9

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low 3.092.595.198.2
High 80.094.896.2101.5

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC/UHPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Validation_Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity & Specificity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The hypothetical LC-MS/MS method detailed in this application note provides a comprehensive framework for the sensitive and selective quantification of this compound in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the outlined validation parameters, offer a solid foundation for researchers in the field of drug development. This method is designed to be robust and compliant with regulatory expectations, ensuring the generation of high-quality data for pharmacokinetic assessments.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of various spirocyclic heterocycles. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering efficient routes to novel molecular scaffolds.

Introduction to Solid-Phase Synthesis of Spirocyclic Heterocycles

Spirocyclic frameworks are three-dimensional structures that have garnered significant interest in drug discovery due to their conformational rigidity and novel chemical space they occupy. Solid-phase synthesis has emerged as a powerful technique for the construction of these complex molecules, offering advantages such as simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation and combinatorial library synthesis.[1] This document details the synthesis of several classes of spirocyclic heterocycles, including spiro-isoxazolinodiketopiperazines, spiro-hydantoins, spiro-2,5-diketopiperazines, and spiro-pyrrolidines, using solid-phase methodologies.

I. Solid-Phase Synthesis of Spiro-Isoxazolinodiketopiperazines

This protocol describes a parallel solid-supported synthesis of diverse spiroisoxazolino-diketopiperazines. The key steps involve an amino acid coupling, tosylation with concomitant β-elimination, a 1,3-dipolar cycloaddition to form the isoxazoline ring, and a final cyclative cleavage to release the product from the resin.[2]

Experimental Workflow

G Resin Start with solid support (Resin) Coupling 1. Amino Acid Coupling Resin->Coupling Tosylation 2. Tosylation & β-Elimination Coupling->Tosylation Cycloaddition 3. 1,3-Dipolar Cycloaddition Tosylation->Cycloaddition Cleavage 4. Cyclative Cleavage Cycloaddition->Cleavage Product Spiro-isoxazolinodiketopiperazine Cleavage->Product

Caption: General workflow for the solid-phase synthesis of spiro-isoxazolinodiketopiperazines.

Quantitative Data
EntryAmino AcidOximeOverall Yield (%)Purity (%)
1AlanineBenzaldehyde oxime35>95
2ValineBenzaldehyde oxime32>95
3Phenylalanine4-Chlorobenzaldehyde oxime38>95
4Leucine4-Methoxybenzaldehyde oxime36>95

Yields and purities are representative and may vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol

1. Resin Loading (Amino Acid Coupling):

  • Swell the appropriate resin (e.g., Wang resin) in dichloromethane (DCM) for 30 minutes.

  • Dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

2. Tosylation and β-Elimination:

  • Treat the resin-bound amino acid with 20% piperidine in DMF to remove the Fmoc group.

  • Wash the resin thoroughly with DMF and DCM.

  • To the resin, add a solution of TsCl (4 eq.) and pyridine (4 eq.) in DCM.

  • Shake the mixture at room temperature for 12 hours.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x), and dry.

3. 1,3-Dipolar Cycloaddition:

  • Suspend the resin in a solution of the desired aldoxime (5 eq.) in THF.

  • Add sodium hypochlorite (5.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and shake for 16 hours.

  • Wash the resin with water (3x), DMF (3x), DCM (3x), and MeOH (3x), and dry.

4. Cyclative Cleavage:

  • Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude spiro-isoxazolinodiketopiperazine.

  • Purify the product by preparative HPLC.

II. Solid-Phase Synthesis of Spiro-Hydantoins and Spiro-2,5-Diketopiperazines

This section details a versatile solid-phase synthesis of spiro-hydantoins and spiro-2,5-diketopiperazines from resin-bound cyclic α,α-disubstituted α-amino esters.[3]

Experimental Workflow

G cluster_0 Spiro-Hydantoin Synthesis cluster_1 Spiro-2,5-Diketopiperazine Synthesis Resin_H Resin-bound Amino Ester Isocyanate_H 1. Isocyanate Addition Resin_H->Isocyanate_H Cleavage_H 2. Cyclative Cleavage Isocyanate_H->Cleavage_H Product_H Spiro-Hydantoin Cleavage_H->Product_H Resin_DKP Resin-bound Amino Ester Coupling_DKP 1. Fmoc-AA Coupling Resin_DKP->Coupling_DKP Deprotection_DKP 2. Fmoc Deprotection Coupling_DKP->Deprotection_DKP Cleavage_DKP 3. Cyclative Cleavage Deprotection_DKP->Cleavage_DKP Product_DKP Spiro-2,5-Diketopiperazine Cleavage_DKP->Product_DKP

Caption: Synthetic pathways for spiro-hydantoins and spiro-2,5-diketopiperazines.

Quantitative Data
Spirocycle ClassR1 GroupR2 GroupOverall Yield (%)
Spiro-HydantoinPhenylMethyl65
Spiro-Hydantoin4-ChlorophenylEthyl62
Spiro-2,5-DiketopiperazinePhenylBenzyl69
Spiro-2,5-DiketopiperazineNaphthylIsopropyl67

Overall yields are reported after purification.[3]

Detailed Experimental Protocols

A. Synthesis of Spiro-Hydantoins

1. Isocyanate Addition:

  • Swell the resin-bound amino ester in anhydrous DCM.

  • Add a solution of the desired isocyanate (3 eq.) in DCM.

  • Shake the reaction mixture at room temperature for 6 hours.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

2. Cyclative Cleavage:

  • Suspend the resin in a 1:1 mixture of TFA and DCM.

  • Shake at room temperature for 1 hour.

  • Filter the resin and wash with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the spiro-hydantoin.

B. Synthesis of Spiro-2,5-Diketopiperazines

1. Fmoc-Amino Acid Coupling:

  • Swell the resin-bound amino ester in DMF.

  • Add a pre-activated solution of Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • Shake at room temperature for 4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF (5x) and DCM (5x).

3. Cyclative Cleavage:

  • Suspend the resin in toluene containing 5% acetic acid.

  • Heat the mixture at reflux for 12 hours.

  • Filter the hot solution and wash the resin with hot toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the product by flash chromatography to afford the spiro-2,5-diketopiperazine.[3]

III. Solid-Phase Synthesis of Spiro-Pyrrolidines using a Traceless Linker

This protocol utilizes a silicon-based traceless linker for the synthesis of spiro-pyrrolidines. The key advantage of a traceless linker is that no residual functionality from the linker remains on the final product after cleavage.[2][4]

Logical Relationship Diagram

G Start Silicon Linker on Solid Support Attachment Attach Aldehyde Start->Attachment Reaction1 Reaction with Amino Acid & Alkene Attachment->Reaction1 Cyclization Intramolecular Cyclization Reaction1->Cyclization Cleavage Cleavage with HF or TFA Cyclization->Cleavage Product Spiro-pyrrolidine Cleavage->Product

Caption: Logical flow of spiro-pyrrolidine synthesis using a traceless linker.

Quantitative Data
AlkeneAmino AcidYield (%)Diastereomeric Ratio
Methyl acrylateSarcosine7590:10
AcrylonitrileProline7295:5
N-PhenylmaleimideGlycine80>99:1

Yields and diastereomeric ratios are representative for this synthetic strategy.

Detailed Experimental Protocol

1. Attachment to Traceless Linker:

  • Swell the silicon linker-functionalized resin in anhydrous THF.

  • Add a solution of the desired aldehyde (5 eq.) and a Lewis acid catalyst (e.g., TiCl4, 0.1 eq.).

  • Stir the mixture at room temperature for 24 hours.

  • Wash the resin with THF (3x), DCM (3x), and MeOH (3x), and dry.

2. Three-Component Reaction:

  • Suspend the resin in DCM.

  • Add the amino acid (e.g., sarcosine, 4 eq.) and the alkene (e.g., methyl acrylate, 4 eq.).

  • Stir the reaction at room temperature for 48 hours.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

3. Cleavage from Resin:

  • Suspend the resin in a solution of 1 M HF in THF or 50% TFA in DCM.

  • Stir at room temperature for 2 hours.

  • Filter the resin and wash with the cleavage solution.

  • Neutralize the combined filtrate with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude spiro-pyrrolidine.

  • Purify by column chromatography.

These protocols provide a foundation for the solid-phase synthesis of a variety of spirocyclic heterocycles. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. The use of solid-phase synthesis offers a powerful platform for the generation of diverse libraries of spirocyclic compounds for screening in drug discovery programs.[1]

References

Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The specific compound 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is a novel chemical entity with limited direct published data regarding its application in cancer research. However, the broader class of diazaspiro[5.5]undecane derivatives and other spiro compounds have emerged as a significant area of interest in medicinal chemistry due to their promising anticancer activities.[1] These compounds serve as versatile scaffolds for the development of novel therapeutic agents. This document provides an overview of the application of related diazaspiro and spiro compounds in cancer research, including available quantitative data and relevant experimental protocols.

Introduction to Spiro Compounds in Oncology

Spiro compounds, characterized by their unique three-dimensional structure with two rings connected by a single common atom, have shown a wide range of pharmacological activities, including potent anticancer effects.[1][2] Their rigid conformation allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Several classes of spiro compounds, such as spirooxindoles and spiroisoxazoles, have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][3][4]

Diazaspiro[5.5]undecane Derivatives as Anticancer Agents

Derivatives of diazaspiro[5.5]undecane have been investigated for their potential as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and prostate cancer.[4][5] The mechanism of action for many of these compounds is still under investigation, but some have been shown to induce apoptosis and target specific signaling pathways involved in cancer progression.[4]

Quantitative Data on Anticancer Activity of Related Spiro Compounds

The following table summarizes the in vitro anticancer activity of various diazaspiro and spiro compounds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diazaspiro Undecanep-fluor phenyl substituted DUDSK-HEP-1 (Liver Adenocarcinoma)47.46 µg/ml[5]
Diazaspiro Undecanephenyl substituted DUDSK-HEP-1 (Liver Adenocarcinoma)46.31 µg/ml[5]
Diazaspiro Undecanethiophene substituted DUDSK-HEP-1 (Liver Adenocarcinoma)109 µg/ml[5]
Diazaspiro Undecane5-methyl furyl substituted DUDSK-HEP-1 (Liver Adenocarcinoma)125 µg/ml[5]
SpirooxindoleAnalogue 5gHepG2 (Liver Cancer)5.00 ± 0.66[3]
SpirooxindoleAnalogue 5gMCF-7 (Breast Cancer)< 9.00[3]
SpirooxindoleAnalogue 5gHCT-116 (Colon Cancer)< 3.00[3]
SpirooxindoleAnalogue 6aHepG2 (Liver Cancer)6.9[4]
SpirooxindoleAnalogue 6aPC-3 (Prostate Cancer)11.8[4]
Spiro CompoundCompound 1cHCT116 (Colon Carcinoma)52.81[6]
Spiro CompoundCompound 1cPC3 (Prostate Carcinoma)74.40[6]
Spiro CompoundCompound 1cHL60 (Promyelocytic Leukemia)49.72[6]
Spiro CompoundCompound 1cSNB19 (Astrocytoma)101[6]
1,4,9-Triazaspiro[5.5]undecan-2-oneUZH2 (METTL3 Inhibitor)MOLM-13 (Acute Myeloid Leukemia)Target engagement shown[7][8]
1,4,9-Triazaspiro[5.5]undecan-2-oneUZH2 (METTL3 Inhibitor)PC-3 (Prostate Cancer)Target engagement shown[7][8]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to evaluate the anticancer activity of novel compounds, based on methodologies cited in the literature for related spiro compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Principle: Apoptosis is characterized by specific biochemical changes, such as the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.

Protocol (Western Blot for Apoptosis-Related Proteins):

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic effect of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for screening anticancer compounds and a simplified representation of a signaling pathway that could be targeted by diazaspiro compounds.

G cluster_0 In Vitro Screening Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Cell Line Selection Cell Line Selection Cell Line Selection->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Caption: General workflow for in vitro screening of anticancer compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade (e.g., PI3K/Akt) Transcription Factors Transcription Factors Signaling Cascade (e.g., PI3K/Akt)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., PI3K/Akt)->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Diazaspiro Compound Diazaspiro Compound Diazaspiro Compound->Signaling Cascade (e.g., PI3K/Akt) Inhibition Diazaspiro Compound->Apoptosis Induction

Caption: Simplified signaling pathway potentially targeted by diazaspiro compounds.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking in published literature, the broader family of diazaspiro and spiro compounds represents a promising class of molecules for the development of novel cancer therapeutics. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives. Future studies should focus on elucidating their precise mechanisms of action, identifying their molecular targets, and assessing their efficacy and safety in preclinical in vivo models. The unique structural features of these spirocyclic systems offer exciting opportunities for the design of next-generation anticancer drugs.

References

Application Notes and Protocols: Spirocyclic Compounds in Targeting Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of spirocyclic compounds in the development of therapeutics for neurological disorders. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Spirocyclic Compounds in CNS Drug Discovery

Spirocyclic scaffolds are three-dimensional structures that offer unique advantages in designing drugs for the central nervous system (CNS). Their inherent rigidity and ability to present substituents in a defined spatial orientation can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic structures. This is particularly advantageous for targeting complex protein-protein interactions and enzyme active sites implicated in neurological diseases. However, the synthetic complexity of these molecules presents a significant challenge in their development.

Targeting Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Spirocyclic compounds are being explored as inhibitors of key enzymes and protein aggregation pathways involved in AD pathogenesis.

Spirocyclic β-Secretase (BACE1) Inhibitors

BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides.[1][2] Inhibition of BACE1 is a major therapeutic strategy for AD.[3][4]

Compound IDBACE1 IC50 (nM)Cell-Based Aβ40 IC50 (nM)Brain Aβ40 Reduction in vivoReference
14g (Sulfamide) 10100Dose-dependent reduction in mice[5][6]
(R)-50 --Reduced CSF Aβ in rodents and monkeys[1]

Compound 14g is a potent spirocyclic sulfamide-based BACE1 inhibitor with excellent cell permeability.[5][6] In vivo studies in mice demonstrated a significant, dose-dependent reduction in central Aβ levels.[5][6]

BACE1_Pathway APP APP sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 APP->C99 Ab Aβ (Amyloid Plaque) C99->Ab γ-cleavage Neurotoxicity Neurotoxicity Ab->Neurotoxicity BACE1 BACE1 BACE1->APP Catalyzes gamma_secretase γ-Secretase gamma_secretase->C99 Catalyzes Spiro_Inhibitor Spirocyclic BACE1 Inhibitor (e.g., 14g) Spiro_Inhibitor->BACE1 Inhibits

Caption: BACE1 cleavage of APP is the rate-limiting step in Aβ production.

Spiro-oxindole Tau Aggregation Inhibitors

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another pathological hallmark of AD. Spiro-oxindoles have been investigated for their potential to inhibit tau aggregation.

While primarily investigated for tau aggregation, some spiro-oxindoles also exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Compound IDAChE IC50 (µM)Reference
3k 0.10[7]
IIc 20.84[8]
IIg 23.04[8]

Targeting Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates known as Lewy bodies, which are primarily composed of α-synuclein.

Spiro-piperidine Dopamine D2 Receptor Antagonists

Dopamine D2 receptor antagonists are used to manage symptoms in PD and other neurological conditions. Spiro-piperidine scaffolds have been incorporated into the design of novel D2 receptor ligands.

D2_Screening_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Virtual_Screening Virtual Screening of Spiro-piperidine Library Docking Molecular Docking against D2 Receptor Virtual_Screening->Docking Candidate_Selection Candidate Selection Docking->Candidate_Selection Synthesis Chemical Synthesis Candidate_Selection->Synthesis Binding_Assay Radioligand Binding Assay (e.g., [3H]Spiperone) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay MPTP_Model MPTP Mouse Model of PD Functional_Assay->MPTP_Model Behavioral_Tests Behavioral Assessment (e.g., Rotarod, Pole Test) MPTP_Model->Behavioral_Tests Neurochemical_Analysis Post-mortem Brain Analysis (Dopamine Levels) Behavioral_Tests->Neurochemical_Analysis

Caption: Workflow for discovery of spirocyclic D2 receptor antagonists.

Targeting Glioblastoma

Glioblastoma is an aggressive brain tumor with a poor prognosis. The SIRT1/p53 signaling pathway is a key regulator of apoptosis, and its modulation is a potential therapeutic strategy.

Spirocyclic Compounds Activating the SIRT1/p53 Apoptosis Pathway

Recent research has identified spirocyclic compounds that can activate the SIRT1/p53-mediated apoptosis pathway in glioblastoma cells.[9]

SIRT1_p53_Pathway SIRT1 SIRT1 p53_acetylated Acetylated p53 (Active) SIRT1->p53_acetylated Deacetylates (Inactivates) p53 p53 p53->p53_acetylated Acetylation Apoptosis Apoptosis p53_acetylated->Apoptosis Promotes Spiro_Compound Spirocyclic Compound (e.g., 10m/ZS44) Spiro_Compound->SIRT1 Inhibits

Caption: Inhibition of SIRT1 by spirocyclic compounds can activate p53-mediated apoptosis.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory activity of a spirocyclic compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Spirocyclic test compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the enzyme solution. b. Add the serially diluted spirocyclic compound or vehicle control (e.g., DMSO in assay buffer) to the respective wells. c. Incubate the enzyme and compound mixture for a pre-determined time at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Protocol 2: Tau Aggregation Inhibition Assay

This protocol is for assessing the ability of spirocyclic compounds to inhibit the aggregation of tau protein in vitro.[10][11][12]

Materials:

  • Recombinant tau protein (e.g., K19 fragment)

  • Aggregation inducer (e.g., heparin or arachidonic acid)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Spirocyclic test compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound and Reagent Preparation: Prepare stock solutions of the spirocyclic compound, tau protein, aggregation inducer, and ThT in the assay buffer.

  • Assay Setup: a. In a 96-well plate, add the spirocyclic compound at various concentrations. b. Add the tau protein solution to each well. c. Add ThT to each well.

  • Initiation of Aggregation: Add the aggregation inducer to each well to start the aggregation process.

  • Monitoring Aggregation: a. Incubate the plate at 37°C with intermittent shaking. b. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: a. Plot the fluorescence intensity against time for each compound concentration. b. Determine the lag time and the maximum fluorescence intensity for each curve. c. Calculate the percentage of inhibition of aggregation based on the reduction in maximum fluorescence compared to the control (no compound). d. Determine the IC50 value for the inhibition of tau aggregation.

Protocol 3: Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxicity of spirocyclic compounds on neuronal or cancer cell lines.[13][14]

Materials:

  • Neuronal or cancer cell line (e.g., SH-SY5Y, U87-MG)

  • Cell culture medium and supplements

  • Spirocyclic test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT/MTS Addition: a. After the incubation period, add the MTT or MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by viable cells.

  • Formazan Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Protocol 4: In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP to evaluate the neuroprotective effects of spirocyclic compounds.[15][16][17][18]

Animals:

  • C57BL/6 mice are commonly used due to their sensitivity to MPTP.

Materials:

  • MPTP hydrochloride

  • Sterile saline

  • Spirocyclic test compound

  • Dosing equipment (e.g., gavage needles, injection syringes)

  • Behavioral testing apparatus (e.g., rotarod, pole test)

  • Equipment for tissue collection and analysis (e.g., HPLC for dopamine measurement, cryostat for immunohistochemistry)

Procedure:

  • MPTP Administration:

    • Acute regimen: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

    • Sub-chronic regimen: Administer one i.p. injection of MPTP (e.g., 25 mg/kg) daily for five consecutive days.

  • Spirocyclic Compound Treatment:

    • Administer the test compound via the desired route (e.g., oral gavage, i.p. injection) at a predetermined dose and schedule (e.g., starting before, during, or after MPTP administration).

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at specified time points after MPTP administration to assess motor function.

  • Endpoint Analysis:

    • At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the animals and collect the brains.

    • Neurochemical Analysis: Dissect the striatum and substantia nigra and measure dopamine and its metabolite levels using HPLC.

    • Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Data Analysis:

    • Compare the behavioral performance, dopamine levels, and TH-positive cell counts between the vehicle-treated, MPTP-treated, and compound-treated groups to determine the neuroprotective efficacy of the spirocyclic compound.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of the local Institutional Animal Care and Use Committee (IACUC).

Conclusion

Spirocyclic compounds represent a promising class of molecules for the development of novel therapeutics for a range of challenging neurological disorders. Their unique structural features can be leveraged to achieve high potency and selectivity for CNS targets. The application notes and protocols provided herein offer a framework for researchers to explore the potential of spirocyclic scaffolds in their drug discovery programs. Further research into the synthesis, biological evaluation, and pharmacokinetic properties of these complex molecules will be crucial for their successful translation into clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, based on established methodologies for analogous spirocyclic compounds.

Issue 1: Low yield in the spirocyclization step.

  • Question: We are experiencing a low yield during the formation of the spiro-oxazolidinone ring from our piperidine precursor. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in spirocyclization reactions are a common challenge. Several factors could be contributing to this issue:

    • Steric Hindrance: The spirocyclic center is sterically demanding to form. Ensure that your starting materials are of high purity and that the reaction is run under optimal conditions to favor the intramolecular cyclization.

    • Reaction Conditions: The choice of base, solvent, and temperature is critical. A systematic optimization of these parameters is recommended. Consider a milder, non-nucleophilic base to minimize side reactions.

    • Competing Intermolecular Reactions: Intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. Running the reaction at high dilution can favor the intramolecular pathway.

    • Reagent Purity: Ensure the purity of all reagents, especially the cyclizing agent (e.g., phosgene or a phosgene equivalent). Impurities can inhibit the reaction or lead to undesired side products.

Issue 2: Formation of significant side products.

  • Question: Our reaction mixture shows multiple spots on TLC, and we are struggling to isolate the desired this compound. What are the likely side products and how can we minimize their formation?

  • Answer: The formation of side products is often linked to the reactivity of the intermediates and the reaction conditions.

    • Isomeric Byproducts: Depending on the starting materials, the formation of constitutional isomers or diastereomers is possible. Careful analysis of the side products by NMR and MS can help identify their structures and shed light on the reaction mechanism, guiding further optimization.

    • Decomposition: The starting material or the product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder reagent.

    • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting material and product, which can complicate purification. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty in purifying the final product.

  • Question: We are having trouble purifying this compound by column chromatography. Are there alternative purification methods?

  • Answer: The unique three-dimensional structure of spiro compounds can sometimes make them challenging to purify.

    • Chromatography Optimization: Systematically screen different solvent systems for column chromatography. Sometimes a switch in the stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can provide better separation.

    • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. A thorough screening of different solvents and solvent mixtures is recommended.

    • Preparative HPLC: For challenging separations, preparative HPLC can be a powerful tool to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common approach for the synthesis of similar spiro-oxazolidinones involves the construction of a suitable piperidine-based intermediate containing the necessary functional groups for the subsequent spirocyclization. This intermediate is then reacted with a carbonylating agent, such as phosgene, triphosgene, or a carbonyldiimidazole, to form the oxazolidinone ring in an intramolecular fashion.

Q2: How can I confirm the structure and purity of the synthesized this compound?

A2: A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group of the oxazolidinone ring.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Use of Phosgene or Equivalents: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Handling of Bases: Strong bases should be handled with appropriate personal protective equipment (PPE).

  • Solvent Safety: Adhere to standard laboratory safety practices for handling flammable organic solvents.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides typical reaction parameters and expected outcomes based on the synthesis of analogous spiro-oxazolidinones.

ParameterTypical Value/RangeNotes
Yield of Spirocyclization 30-70%Highly dependent on substrate and reaction conditions.
Reaction Temperature 0 °C to refluxOptimization is crucial for maximizing yield and minimizing side products.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Purity after Chromatography >95%May require further purification by recrystallization or preparative HPLC.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Synthesis of the Piperidine Intermediate

A detailed protocol for the synthesis of the specific piperidine precursor would be required here, based on the chosen synthetic route. This would likely involve multiple steps starting from commercially available materials.

Step 2: Spirocyclization to form this compound

  • Dissolve the piperidine intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to the solution.

  • Slowly add a solution of the cyclizing agent (e.g., triphosgene, 0.4 eq in the same solvent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the predetermined optimal time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_process Reaction cluster_outcome Outcome cluster_analysis Analysis & Purification Piperidine Precursor Piperidine Precursor Spirocyclization Spirocyclization Piperidine Precursor->Spirocyclization Cyclizing Agent (e.g., Triphosgene) Cyclizing Agent (e.g., Triphosgene) Cyclizing Agent (e.g., Triphosgene)->Spirocyclization Crude Product Crude Product Spirocyclization->Crude Product Quenching & Workup TLC/LC-MS Monitoring TLC/LC-MS Monitoring Spirocyclization->TLC/LC-MS Monitoring Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Purified Product Purified Product Side Products Side Products Column Chromatography->Purified Product Column Chromatography->Side Products Recrystallization->Purified Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Side Products Side Products Start->Side Products Purification Issues Purification Issues Start->Purification Issues Optimize Conditions Optimize Temp, Conc., Base Low Yield->Optimize Conditions Yes Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Yes Use High Dilution Use High Dilution Low Yield->Use High Dilution Yes Side Products->Optimize Conditions Yes Characterize Byproducts Characterize Byproducts Side Products->Characterize Byproducts Yes Adjust Stoichiometry Adjust Stoichiometry Side Products->Adjust Stoichiometry Yes Screen Solvents/Stationary Phases Screen Solvents/Stationary Phases Purification Issues->Screen Solvents/Stationary Phases Yes Attempt Recrystallization Attempt Recrystallization Purification Issues->Attempt Recrystallization Yes Consider Prep-HPLC Consider Prep-HPLC Purification Issues->Consider Prep-HPLC Yes

Caption: Troubleshooting decision tree for synthesis challenges.

Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A frequently employed strategy involves a multi-step synthesis starting from a commercially available N-protected 4-piperidone, such as N-Boc-4-piperidone or N-Cbz-4-piperidone. The key steps typically include the formation of a 4-amino-4-(hydroxymethyl)piperidine intermediate, followed by cyclization to form the oxazolidinone ring.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The pivotal intermediate is a protected 4-amino-4-(hydroxymethyl)piperidine derivative. The stereochemistry and purity of this intermediate directly impact the final product's quality and yield.

Q3: What reagents are suitable for the cyclization step to form the oxazolidinone ring?

A3: The cyclization of the 4-amino-4-(hydroxymethyl)piperidine intermediate is typically achieved using a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives are preferred. These include triphosgene, diphosgene, carbonyldiimidazole (CDI), or disuccinimidyl carbonate (DSC).

Q4: How can I purify the final product, which is expected to be a polar compound?

A4: Purification of polar heterocyclic compounds like this compound can be challenging. Standard silica gel chromatography may require polar solvent systems, potentially including modifiers like ammonia or triethylamine to prevent streaking. Reversed-phase chromatography (C18) using water/acetonitrile or water/methanol gradients is a viable alternative. Recrystallization from a suitable solvent system should also be explored to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete reaction in Step 1 (Cyanohydrin or Strecker reaction): - Ensure anhydrous conditions. - Verify the quality and stoichiometry of reagents (e.g., TMSCN, KCN). - Monitor the reaction progress by TLC or LC-MS. - Adjust reaction time and temperature as needed.
Poor yield in Step 2 (Nitrile reduction): - Use a suitable reducing agent (e.g., LiAlH₄, NaBH₄/CoCl₂). - Ensure the reaction is carried out under an inert atmosphere. - Optimize the reaction temperature; some reductions require cooling.
Inefficient cyclization in Step 3: - Choose an appropriate phosgene equivalent and base (e.g., triphosgene with triethylamine). - Control the reaction temperature, as these reactions can be exothermic. - Ensure the starting amino alcohol is pure and dry.
Product loss during work-up and purification: - The product may have some water solubility. Minimize aqueous washes or back-extract the aqueous layers. - For column chromatography, select an appropriate stationary phase and eluent system to avoid product loss on the column.
Impure Product
Potential Impurity Identification Method Removal Strategy
Unreacted starting materials TLC, LC-MS, NMROptimize reaction conditions for full conversion. Purify by column chromatography or recrystallization.
Side-products from the Strecker reaction LC-MS, NMRPurify the intermediate by column chromatography before proceeding to the next step.
Di-acylated or other side-products from cyclization LC-MS, NMRControl the stoichiometry of the phosgene equivalent. Optimize reaction conditions (temperature, addition rate). Purify by column chromatography.
Polymeric byproducts Insoluble material, broad NMR signalsFilter the crude product. Use controlled reaction conditions to minimize polymerization.

Experimental Protocols

A plausible synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A N-Protected-4-piperidone B Protected 4-amino-4-cyanopiperidine A->B  Strecker Reaction   C Protected 4-amino-4-(hydroxymethyl)piperidine B->C  Nitrile Reduction   D Protected this compound C->D  Cyclization   E This compound D->E  Deprotection  

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-4-amino-4-cyanopiperidine

  • Reaction: Strecker reaction on N-Boc-4-piperidone.

  • Reagents: N-Boc-4-piperidone, potassium cyanide, ammonium chloride.

  • Procedure:

    • Dissolve N-Boc-4-piperidone in a suitable solvent such as methanol.

    • Add a solution of potassium cyanide and ammonium chloride in water.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Synthesis of N-Boc-4-amino-4-(hydroxymethyl)piperidine

  • Reaction: Reduction of the nitrile group.

  • Reagents: N-Boc-4-amino-4-cyanopiperidine, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or sodium borohydride with a cobalt(II) salt).

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-4-amino-4-cyanopiperidine in anhydrous THF.

    • Allow the reaction to warm to room temperature and then reflux for the required time, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of N-Boc-3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

  • Reaction: Cyclization of the amino alcohol.

  • Reagents: N-Boc-4-amino-4-(hydroxymethyl)piperidine, triphosgene, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Procedure:

    • Dissolve the crude amino alcohol from the previous step in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add the non-nucleophilic base and cool the mixture to 0 °C.

    • Slowly add a solution of triphosgene (or another phosgene equivalent) in the same solvent.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Step 4: Synthesis of this compound (Final Product)

  • Reaction: Deprotection of the Boc group.

  • Reagents: N-Boc-3-Oxa-1,9-diazaspiro[5.5]undecan-2-one, strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane).

  • Procedure:

    • Dissolve the protected spirocycle in a suitable solvent (e.g., dichloromethane for TFA or dioxane for HCl).

    • Add the acid and stir at room temperature, monitoring by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • If the HCl salt is formed, it can be neutralized with a base (e.g., sodium bicarbonate) and the free base extracted with an organic solvent.

    • Purify the final product by recrystallization or chromatography.

Data Presentation

Table 1: Typical Reagent Stoichiometry (per 1 equivalent of starting material)

StepKey ReagentEquivalents
1. Strecker ReactionKCN1.2 - 1.5
NH₄Cl1.2 - 1.5
2. Nitrile ReductionLiAlH₄2.0 - 3.0
3. CyclizationTriphosgene0.4 - 0.5
Triethylamine2.5 - 3.0
4. DeprotectionTFA or HClExcess

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_step Identify Problematic Step via TLC/LC-MS start->check_step step1_issues Step 1 Issues: - Incomplete reaction - Side products check_step->step1_issues  Step 1   step2_issues Step 2 Issues: - Incomplete reduction - Over-reduction check_step->step2_issues  Step 2   step3_issues Step 3 Issues: - Inefficient cyclization - Dimerization/Polymerization check_step->step3_issues  Step 3   step4_issues Step 4 Issues: - Incomplete deprotection - Product degradation check_step->step4_issues  Step 4   purification_issues Purification Issues: - Product loss - Co-eluting impurities check_step->purification_issues  Purification   solution1 Optimize Step 1: - Check reagent quality - Adjust stoichiometry - Modify reaction time/temp step1_issues->solution1 solution2 Optimize Step 2: - Use alternative reducing agent - Control temperature carefully step2_issues->solution2 solution3 Optimize Step 3: - Vary phosgene equivalent/base - Slow reagent addition - Ensure anhydrous conditions step3_issues->solution3 solution4 Optimize Step 4: - Use different acid/conditions - Monitor closely to avoid degradation step4_issues->solution4 solution_purification Optimize Purification: - Use alternative chromatography (RP, HILIC) - Attempt recrystallization - Use basic/acidic modifiers in eluent purification_issues->solution_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

stability and degradation of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that may be susceptible to degradation?

A1: The primary functional group of concern for stability is the cyclic carbamate (a type of lactam). This group is susceptible to hydrolysis, which involves the cleavage of the carbamate bond. The piperidine ring is generally more stable but can undergo degradation under harsh oxidative conditions.

Q2: What are the likely degradation pathways for this molecule in solution?

A2: The most probable degradation pathway is the hydrolysis of the cyclic carbamate ring. This can occur under both acidic and alkaline conditions, leading to the formation of an amino alcohol derivative.

Q3: What general precautions should I take when preparing and storing solutions of this compound?

A3: To minimize degradation, it is recommended to prepare solutions fresh. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (around pH 5-7) and store at low temperatures (2-8 °C or frozen at -20 °C or -80 °C). Protect solutions from light, especially if photostability has not been established.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.[1][2][3]

Q5: Are there any known incompatibilities with common excipients or solvents?

A5: While specific data for this compound is not available, it is advisable to avoid strongly acidic or basic excipients that could catalyze hydrolysis. The use of protic solvents, especially at elevated temperatures, may also contribute to degradation over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency or concentration over time in solution. Hydrolysis of the cyclic carbamate.Prepare solutions fresh before use. If storage is required, use a buffered solution at a slightly acidic to neutral pH and store at or below 4°C.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Variability in experimental results between batches of solutions. Inconsistent solution preparation and storage conditions leading to variable degradation.Standardize the protocol for solution preparation, including the source and quality of solvents and buffers, pH, and storage conditions (temperature and duration).
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent system. Ensure the pH of the solution is within a range where the compound is soluble and stable.

Predicted Stability and Degradation Profile

The following table summarizes the expected stability of this compound under various conditions based on the general chemistry of cyclic carbamates.

Condition Expected Stability Potential Degradation Products
Acidic (pH < 4) Low to ModerateHydrolysis product (amino alcohol)
Neutral (pH 6-8) HighMinimal degradation expected
Alkaline (pH > 9) LowHydrolysis product (amino alcohol)
Oxidative (e.g., H₂O₂) ModeratePotential for oxidation of the piperidine nitrogen and other susceptible sites, in addition to hydrolysis.
Thermal (Elevated Temp.) ModerateHydrolysis is accelerated at higher temperatures.
Photolytic (UV/Vis Light) UnknownPhotostability should be determined experimentally.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Basic hydrolysis is often rapid.[8]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution (in a sealed vial) at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to determine the extent of degradation and to profile the degradation products.

Protocol for Developing a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a reversed-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase pH, and other chromatographic parameters to achieve adequate separation between the parent compound and all observed degradation products.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

Predicted Hydrolytic Degradation Pathway parent This compound hydrolysis_product 2-(hydroxymethyl)-2-(aminomethyl)piperidine-1-carboxylic acid parent->hydrolysis_product Hydrolysis conditions H₂O (Acid or Base) Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acidic analysis HPLC/LC-MS Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution start->acid start->base start->oxidative start->thermal start->photo end Identify Degradants & Develop Stability-Indicating Method analysis->end

References

Technical Support Center: Overcoming Solubility Challenges with 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Based on its chemical structure, this compound has the following properties:

  • Molecular Formula: C₈H₁₄N₂O₂[1]

  • Molecular Weight: 170.21 g/mol [1]

  • Structure: A spirocyclic compound containing a lactam and two secondary amine functionalities. The presence of these functional groups suggests potential for hydrogen bonding and pH-dependent solubility.

Q2: I am having difficulty dissolving this compound in aqueous solutions. What are the likely reasons?

Poor aqueous solubility is a common challenge for many organic compounds.[2][3][4] For this compound, potential reasons for poor solubility include:

  • High Crystal Lattice Energy: The energy required to break the crystal structure of the solid compound can be significant, hindering dissolution.[5]

  • Hydrophobic Regions: While the molecule possesses polar functional groups, the carbon backbone is hydrophobic and can limit interaction with water.

  • pH of the Solvent: As an amine-containing compound, its charge state and therefore solubility are highly dependent on the pH of the aqueous medium.[6][7] At neutral pH, the amine groups may be only partially protonated, limiting solubility.

Q3: How can I improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of this compound. The most effective approach will depend on the specific experimental requirements.

  • pH Adjustment: This is often the most effective and straightforward method for compounds with ionizable groups.[5] Since this compound contains two basic amine groups, decreasing the pH of the solution will lead to their protonation, forming more soluble cationic species.[6][8]

  • Co-solvents: The addition of a water-miscible organic solvent can disrupt the crystal lattice and reduce the polarity of the solvent system, thereby increasing solubility.[5][9]

  • Excipients and Formulation Strategies: For more advanced applications like drug formulation, various excipients can be used.[10][11][12][13] These include surfactants, cyclodextrins, and polymers to create solid dispersions or lipid-based formulations.[2][3][14]

Q4: What are some recommended starting points for solvent selection and pH adjustment?

  • pH Adjustment: Start by attempting to dissolve the compound in an acidic buffer (e.g., pH 4-6). A stock solution can be prepared in a dilute acidic solution (e.g., 10 mM HCl) and then further diluted into the final aqueous medium. The final pH of the experimental solution should be monitored.

  • Co-solvents: Common co-solvents to consider include DMSO, DMF, ethanol, and propylene glycol.[5] It is advisable to prepare a concentrated stock solution in a pure co-solvent and then dilute it into the aqueous buffer. Be mindful of the final co-solvent concentration as it may affect downstream experiments.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a stock solution.

This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous buffer.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation upon dilution.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variability in experimental results.

Logical Relationship for Investigation:

G A Inconsistent Assay Results B Poor Compound Solubility A->B C Precipitation in Assay Medium B->C D Inaccurate Compound Concentration B->D E Non-specific Binding/Aggregation B->E

References

optimizing reaction conditions for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient synthesis involves a multi-step process. It begins with the creation of a key piperidine intermediate, followed by the formation of the spirocyclic oxazolidinone ring. The overall workflow is depicted in the diagram below.

Q2: Which reaction conditions are most critical for achieving a high yield?

Based on analogous syntheses of related spiro-oxazolidinone compounds, the critical parameters to control are reaction temperature, the choice of solvent, and the specific base or catalyst used in the cyclization step. Strict anhydrous conditions are also crucial to prevent unwanted side reactions.

Q3: What are the most common side products, and how can they be minimized?

The formation of polymeric byproducts and incompletely cyclized intermediates are the most frequently encountered impurities. Running the reaction at the recommended temperature and ensuring the purity of the starting materials can significantly reduce the formation of these side products.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several reagents used in this synthesis are hazardous. For instance, phosgene or its equivalents, which can be used for the oxazolidinone ring formation, are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Decomposition of starting material or productEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, anhydrous solvents.
Ineffective catalyst or reagentUse a fresh batch of the catalyst or reagent. Ensure proper activation if required.
Formation of Multiple Side Products Reaction temperature is too highLower the reaction temperature and monitor for improvements in product purity.
Presence of water or other impuritiesUse anhydrous solvents and purify all starting materials before use.
Incorrect stoichiometryCarefully check the molar ratios of all reactants and reagents.
Difficulty in Product Purification Product is co-eluting with impuritiesOptimize the chromatography conditions. Try a different solvent system or a different type of stationary phase.
Product is unstable on silica gelConsider using a different purification method, such as recrystallization or distillation, if the product is amenable.
Inconsistent Results Between Batches Variation in raw material qualitySource high-purity starting materials from a reliable supplier and check their specifications.
Inconsistent reaction setupStandardize the experimental setup, including glassware, stirring speed, and heating method.

Experimental Protocols

A proposed synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of similar spirocyclic oxazolidinones.

Step 1: Synthesis of the Piperidine Precursor

A detailed protocol for the synthesis of the key piperidine intermediate would be inserted here, based on a suitable literature procedure. This would typically involve steps like N-protection, functional group manipulation to introduce the necessary reactive handles, and purification.

Step 2: Formation of the Spiro-Oxazolidinone Ring

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the piperidine precursor (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add a suitable reagent for the oxazolidinone ring formation, such as a phosgene equivalent (e.g., triphosgene) or an isocyanate, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the recommended time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Quantitative Data Summary

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Potassium Carbonate (K2CO3)
Temperature 0°C to Room TempRoom Temperature50°C
Reaction Time 12 hours18 hours8 hours
Yield 65%78%55%

Visualizations

experimental_workflow start Start: Piperidine Precursor dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Cyclizing Reagent cool->add_reagent react React at Room Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Product Yield? check_reaction_time Incomplete Reaction? start->check_reaction_time Yes success Yield Improved start->success No check_conditions Anhydrous Conditions? check_reaction_time->check_conditions No increase_time Increase Reaction Time/Temp check_reaction_time->increase_time Yes check_reagents Reagent Quality? check_conditions->check_reagents Yes dry_solvents Use Freshly Dried Solvents check_conditions->dry_solvents No new_reagents Use New Batch of Reagents check_reagents->new_reagents Poor check_reagents->success Good increase_time->success dry_solvents->success new_reagents->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from readily available N-Boc-4-piperidone. The key steps typically include:

  • Henry Reaction: Reaction of N-Boc-4-piperidone with nitromethane to form a nitro alcohol intermediate.

  • Nef Reaction or Reduction: Conversion of the nitro group to a carbonyl or an amine. For the synthesis of the target molecule, reduction to the amino alcohol is preferred.

  • Michael Addition: An intramolecular Michael addition to form the second piperidine ring of the spirocyclic core.

  • Cyclization: Formation of the 1,3-oxazinan-2-one ring from the amino alcohol functionality, typically using a phosgene equivalent.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

Q2: What are the critical parameters to control during the intramolecular Michael addition step?

The success of the intramolecular Michael addition is highly dependent on the choice of base and solvent. The reaction should be carried out under carefully controlled temperature conditions to minimize side reactions. Strong, non-nucleophilic bases are often preferred to promote the desired cyclization without competing reactions.

Q3: Are there alternative reagents to phosgene for the formation of the 1,3-oxazinan-2-one ring?

Yes, due to the high toxicity of phosgene gas, several safer alternatives are commonly used. These include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), which is a stable solid that generates phosgene in situ. Other reagents like carbonyldiimidazole (CDI) can also be employed for this cyclization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Henry Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of N-Boc-4-piperidone.1. Inactive catalyst or base. 2. Insufficient reaction time or temperature. 3. Poor quality of nitromethane.1. Use freshly prepared or purified base (e.g., sodium methoxide). 2. Monitor the reaction by TLC and adjust the reaction time or temperature accordingly. 3. Use freshly distilled nitromethane.
Formation of multiple byproducts.1. Self-condensation of N-Boc-4-piperidone. 2. Cannizzaro reaction of the product.1. Add the base slowly to the reaction mixture at a low temperature. 2. Maintain a slightly basic pH during the reaction.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material (nitro alcohol) after the reaction.1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Inappropriate solvent or temperature.1. Use a fresh batch of the reducing agent (e.g., Raney Nickel, NaBH₄ with a catalyst). 2. Increase the molar excess of the reducing agent. 3. Optimize the solvent system and reaction temperature based on literature procedures for similar reductions.
Formation of the corresponding ketone (from a Nef-type reaction).The reaction conditions favor oxidation over reduction.Switch to a milder reducing agent that is selective for the nitro group, such as catalytic hydrogenation.
Problem 3: Failure of the Intramolecular Michael Addition
Symptom Possible Cause(s) Suggested Solution(s)
Isolation of the uncyclized amino ester or amino acid.1. The chosen base is not strong enough to deprotonate the active methylene group. 2. Steric hindrance preventing cyclization.1. Use a stronger, non-nucleophilic base like LDA or KHMDS. 2. Higher reaction temperatures might be required, but this should be balanced against potential side reactions.
Polymerization or decomposition of the starting material.The reaction conditions are too harsh.1. Use a milder base and a lower reaction temperature. 2. Add the base slowly and ensure efficient stirring.
Problem 4: Side Reactions during 1,3-Oxazinan-2-one Ring Formation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a urea byproduct.The amino alcohol reacts with two equivalents of the phosgene equivalent.Use a slow addition of the phosgene equivalent to a solution of the amino alcohol and a non-nucleophilic base.
Formation of a chloroformate intermediate that does not cyclize.Insufficient base to promote the intramolecular nucleophilic attack.Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) are used.
Dimerization or oligomerization.Intermolecular reactions are competing with the desired intramolecular cyclization.Perform the reaction at high dilution to favor the intramolecular pathway.

Experimental Protocols

A representative experimental protocol for a key step in the synthesis of a similar spirocyclic system is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (A Key Intermediate)

This protocol is adapted from the synthesis of similar diazaspiro[5.5]undecane derivatives.

  • Reaction: Intramolecular cyclization to form the spiro-piperidine core.

  • Reagents:

    • N-Boc protected amino alcohol precursor

    • A suitable phosgene equivalent (e.g., triphosgene)

    • A non-nucleophilic base (e.g., triethylamine)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add at least two equivalents of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane.

    • Add the triphosgene solution dropwise to the stirred solution of the amino alcohol over a period of 1-2 hours.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Summary of Typical Yields for Key Synthetic Steps

Reaction Step Product Typical Yield Range (%) Typical Purity (%)
Henry ReactionNitro alcohol intermediate60 - 85>90
Nitro Group ReductionAmino alcohol intermediate70 - 90>95
Intramolecular Michael Addition & CyclizationSpirocyclic oxazinanone40 - 60>95 (after purification)
Boc DeprotectionFinal Product85 - 98>98

Note: Yields and purities are dependent on the specific reaction conditions and purification methods employed.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G A N-Boc-4-piperidone B Henry Reaction (Nitromethane, Base) A->B Step 1 C Nitro Alcohol Intermediate B->C D Nitro Group Reduction (e.g., Raney Ni, H₂) C->D Step 2 E Amino Alcohol Intermediate D->E F Intramolecular Cyclization (Base) E->F Step 3 G Spiro-amino alcohol F->G H Oxazinanone Formation (e.g., Triphosgene, Base) G->H Step 4 I Boc-protected Final Product H->I J Boc Deprotection (e.g., TFA, HCl) I->J Step 5 K This compound J->K

Caption: A plausible synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions If pure CheckConditions->Start If incorrect, repeat CheckReagents Check Activity of Reagents (Base, Catalyst, etc.) CheckConditions->CheckReagents If correct CheckReagents->Start If inactive, replace SideReactions Analyze for Side Products (TLC, LC-MS, NMR) CheckReagents->SideReactions If active Optimize Optimize Reaction Parameters (Concentration, Stoichiometry) SideReactions->Optimize If side products identified Purification Improve Purification Method SideReactions->Purification If desired product is present but impure Optimize->Start Purification->Start

Caption: A logical troubleshooting guide for addressing low reaction yields.

Technical Support Center: Enantioselective Synthesis of Chiral Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of chiral spiro scaffolds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the enantioselective synthesis of chiral spiro scaffolds?

A: Researchers often face several key challenges:

  • Low Enantioselectivity (ee%): Achieving high stereocontrol at the spirocyclic center is a primary hurdle. This can be influenced by the catalyst, solvent, temperature, and substrate electronics.

  • Low Yield: Competing side reactions, catalyst deactivation, or incomplete conversion can lead to low yields of the desired spirocyclic product.

  • Poor Diastereoselectivity (dr): When multiple stereocenters are formed, controlling the diastereoselectivity can be as challenging as controlling enantioselectivity.

  • Catalyst Selection and Optimization: Identifying the optimal chiral catalyst (organocatalyst or transition metal complex) and its corresponding ligands for a specific transformation can be time-consuming.

  • Substrate Scope Limitations: A developed method may work well for a narrow range of substrates but fail or give poor results with different electronic or steric properties.

Q2: How do I choose the right catalyst for my spirocyclization reaction?

A: The choice of catalyst is highly dependent on the reaction type and the nature of your substrates.

  • Organocatalysts: Chiral phosphoric acids, proline and its derivatives, and cinchona alkaloid-derived squaramides are excellent for activating carbonyls and imines in reactions like Michael additions, aldol condensations, and cycloadditions. They are often preferred for their stability, lower cost, and reduced metal contamination in the final product.

  • Transition Metal Catalysts: Complexes of rhodium, palladium, nickel, gold, and iridium are powerful for C-H activation, allylic alkylation, and cycloaddition reactions. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

Q3: What is the role of additives in these reactions?

A: Additives can play several critical roles:

  • Acids/Bases: Can act as co-catalysts or promoters, influencing the reactivity of the substrate or catalyst. For example, acids can facilitate imine formation, while bases can be crucial in enolate generation.

  • Oxidants/Reductants: In certain transition-metal-catalyzed cycles, oxidants or reductants are necessary to regenerate the active catalytic species.

  • Drying Agents: Molecular sieves or anhydrous salts like Na₂SO₄ or MgSO₄ are often used to remove trace amounts of water that can quench the catalyst or promote side reactions.[1]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)

Question: My spirocyclization reaction is giving the desired product but with low enantiomeric excess. What steps can I take to improve the ee%?

Answer: Low enantioselectivity is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Steps:

  • Catalyst Screening: The chiral catalyst is the most critical factor for enantioselectivity.

    • Organocatalysis (e.g., Chiral Phosphoric Acids): The steric and electronic properties of the catalyst's backbone (e.g., BINOL, SPINOL) and substituents at the 3,3'-positions are crucial. Screening a panel of catalysts with varying steric bulk can identify a more effective catalyst.[1][2]

    • Transition Metal Catalysis: The chiral ligand is key. Screen different classes of ligands (e.g., phosphines, N-heterocyclic carbenes) and vary the steric and electronic properties of the chosen ligand.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.

    • Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, o-xylene). Aromatic solvents like toluene or o-xylene often give good results in chiral phosphoric acid-catalyzed reactions.[1]

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower temperatures.[1]

  • Concentration Adjustment: Varying the concentration of the reactants can influence reaction kinetics and selectivity.

  • Additive Screening: The presence of additives can influence the catalyst's activity and the reaction environment. For instance, in some Rh(III)-catalyzed reactions, additives like AgSbF₆ can be essential.

Issue 2: Low Reaction Yield

Question: I am observing very low conversion to my desired spirocyclic product. How can I improve the reaction yield?

Answer: Low yield can be attributed to several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Check Reagent and Solvent Purity: Ensure all starting materials are pure and solvents are anhydrous, as impurities can inhibit the catalyst.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve conversion, especially if the catalyst has limited stability under the reaction conditions.

  • Temperature and Reaction Time: Increasing the reaction temperature may improve the rate of a sluggish reaction. Similarly, extending the reaction time could allow for higher conversion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Substrate Stoichiometry: Optimizing the ratio of the reactants can be crucial. For instance, in some cases, using a slight excess of one of the coupling partners can drive the reaction to completion.[1]

  • Investigate Catalyst Deactivation: If the reaction starts well but stalls, the catalyst may be deactivating. This could be due to air or moisture sensitivity, or interaction with byproducts. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can help.

Issue 3: Poor Diastereoselectivity (dr)

Question: My reaction produces the desired spirocycle as a mixture of diastereomers with a low dr. How can I improve the diastereoselectivity?

Answer: Controlling diastereoselectivity involves fine-tuning the steric and electronic interactions in the transition state.

Troubleshooting Steps:

  • Catalyst and Ligand Modification: The steric bulk of the catalyst or ligand can have a profound effect on the facial selectivity of the reaction. A bulkier catalyst may favor the formation of one diastereomer over the other.

  • Solvent Choice: The solvent can influence the conformation of the reactants and the transition state. Experiment with a range of solvents to see if diastereoselectivity is affected.

  • Temperature Adjustment: Similar to enantioselectivity, diastereoselectivity can be temperature-dependent. Both increasing and decreasing the temperature should be explored.

  • Substrate Modification: Altering the steric bulk of protecting groups or other substituents on the substrates can influence the preferred direction of attack, thereby improving diastereoselectivity.

Data Presentation

Table 1: Optimization of a Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction [1]

EntryCatalyst (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)ee (%)
1(R)-4a (5)CH₂Cl₂5 Å MSRT248250
2(R)-4a (5)Toluene5 Å MSRT249375
3(R)-4g (5)o-xylene-RT369578
4(R)-4g (5)o-xylene-0489380
5(R)-4g (5)o-xylene--20608386
6(R)-4g (5)o-xyleneNa₂SO₄-20608686

Table 2: Optimization of a Palladium-Catalyzed Spirocyclization [3]

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane11045
2Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane11053
3Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane11058
4Pd(OAc)₂P(t-Bu)₃Rb₂CO₃Dioxane11065
5Pd(MeCN)₂Cl₂P(t-Bu)₃Rb₂CO₃Dioxane11060
6Pd(MeCN)₂Cl₂P(t-Bu)₃Rb₂CO₃Toluene10065

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Spiro-Bridged Heterocycle

This protocol is adapted from a procedure for a quinine-catalyzed cascade reaction.[4]

Materials:

  • Isatylidene-malononitrile (1.0 equiv)

  • 2-Ethylidene-1,3-indandione (1.5 equiv)

  • Quinine (20 mol%)

  • Anhydrous THF

Procedure:

  • To a 7 mL vial equipped with a magnetic stir bar, add isatylidene-malononitrile (0.10 mmol, 1.0 equiv), 2-ethylidene-1,3-indandione (0.15 mmol, 1.5 equiv), and quinine (0.02 mmol, 20 mol%).

  • Add 1.0 mL of anhydrous THF to the vial.

  • Stir the resulting mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the desired spiro-bridged heterocyclic product.

Protocol 2: Rhodium(III)-Catalyzed Asymmetric [4+1] Spiroannulation

This protocol is based on a method for the enantioselective synthesis of spirocyclic imines.[5]

Materials:

  • O-pivaloyl oxime (1.0 equiv)

  • α-Diazo homophthalimide (1.2 equiv)

  • Chiral Rh(III) catalyst (e.g., [Cp*RhCl₂]₂ with a chiral ligand) (5 mol%)

  • AgSbF₆ (20 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the O-pivaloyl oxime (0.2 mmol), the chiral Rh(III) catalyst (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

  • Add 2.0 mL of anhydrous 1,2-dichloroethane.

  • Add the α-diazo homophthalimide (0.24 mmol) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 40 °C) for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched spirocyclic imine.

Visualizations

Experimental_Workflow General Experimental Workflow for Enantioselective Spirocyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrates, Catalyst, and Additives solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent stir Stir at Optimized Temperature solvent->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize ee_determination Determine ee% (Chiral HPLC/SFC) characterize->ee_determination

Caption: General experimental workflow for enantioselective spirocyclization.

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity (ee%) start Low ee% Observed temp Lower Reaction Temperature (-20 °C to 0 °C) start->temp solvent Screen Solvents (Toluene, THF, CH2Cl2, etc.) temp->solvent No Improvement success High ee% Achieved temp->success Improvement catalyst Screen Chiral Catalysts/ Ligands (Vary Sterics) solvent->catalyst No Improvement solvent->success Improvement concentration Adjust Reactant Concentration catalyst->concentration No Improvement catalyst->success Improvement concentration->success Improvement

Caption: Decision-making workflow for troubleshooting low enantioselectivity.

References

Technical Support Center: Microwave-Assisted Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of spiro compounds.

Troubleshooting Guides

This section addresses common issues encountered during the microwave-assisted synthesis of spiro compounds in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My microwave-assisted reaction is resulting in a low yield or no desired spiro compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in microwave-assisted synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the activation energy barrier may not be overcome, leading to a slow or incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants, reagents, or the desired product.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20°C to find the optimal point.[1]

      • If decomposition is suspected, try lowering the temperature and extending the reaction time.

  • Incorrect Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the heating efficiency.[3] Non-polar solvents are generally poor microwave absorbers, leading to inefficient heating. The solvent also plays a crucial role in dissolving reactants and stabilizing intermediates.

    • Troubleshooting:

      • Select a solvent with a high dielectric constant (e.g., DMF, DMSO, ethanol) that is also compatible with your reaction chemistry.

      • If a non-polar solvent is necessary, a small amount of a high-absorbing co-solvent or a passive heating element can be added.[3]

  • Inappropriate Reaction Time: One of the key advantages of microwave synthesis is the rapid reaction rate.[3][4] However, reaction times that are too short may not allow for complete conversion.

    • Troubleshooting:

      • Monitor the reaction progress at different time points using techniques like TLC or LC-MS to determine the optimal reaction time.

      • Start with the time reported in similar literature protocols and adjust as needed.

  • Catalyst Inactivity or Incompatibility: If your reaction is catalyst-dependent, the catalyst's performance under microwave conditions is crucial.

    • Troubleshooting:

      • Ensure the catalyst is compatible with the chosen solvent and reaction temperature.

      • Consider screening different catalysts to find one that is more efficient under microwave irradiation.

Issue 2: Formation of Unexpected Side Products

Q: I am observing the formation of significant amounts of side products in my reaction. How can I improve the selectivity towards the desired spiro compound?

A: The formation of side products can be minimized by fine-tuning the reaction parameters to favor the desired reaction pathway.

  • Localized Superheating and Hot Spots: Uneven heating within the reaction vessel can create localized "hot spots" where the temperature is significantly higher than the setpoint, leading to side reactions or decomposition.[5]

    • Troubleshooting:

      • Ensure efficient stirring of the reaction mixture to promote uniform temperature distribution.

      • For viscous solutions, consider using a larger stir bar or mechanical stirring if the reactor allows.

      • Using a lower, constant microwave power over a longer duration can sometimes provide more uniform heating than high-power bursts.[5]

  • Sub-optimal Temperature and Time: As with low yields, incorrect temperature and time can also lead to the formation of side products.

    • Troubleshooting:

      • Systematically vary the temperature and reaction time to find a window where the formation of the desired product is maximized and side product formation is minimized. Rapid heating to the target temperature can often suppress the formation of byproducts.[3]

Issue 3: Pressure Buildup in the Reaction Vessel

Q: The pressure in my sealed reaction vessel is exceeding the safe operating limits. What causes this and how can I manage it?

A: Pressure buildup in sealed-vessel microwave synthesis is a common and serious safety concern. It is primarily caused by the heating of solvents above their atmospheric boiling points.[1]

  • Solvent Volatility: Low-boiling-point solvents will generate significant pressure at elevated temperatures.

    • Troubleshooting:

      • Consult solvent pressure-temperature tables to predict the pressure that will be generated at your target temperature.[1]

      • If possible, switch to a higher-boiling-point solvent.

      • Reduce the reaction volume to provide more headspace in the vessel.

      • If the reaction produces gaseous byproducts (e.g., CO2), this will contribute to the pressure.[6] In such cases, running the reaction in an open-vessel format, if chemically feasible, is a safer alternative.[6]

  • Exothermic Reactions: Highly exothermic reactions can lead to a rapid and uncontrolled increase in both temperature and pressure, a phenomenon known as thermal runaway.[7]

    • Troubleshooting:

      • If a thermal runaway is suspected, immediately stop the reaction.

      • Reduce the concentration of the reactants.

      • Consider a ramp-to-temperature protocol instead of a rapid heating profile to better control the initial phase of the reaction.

Issue 4: Arcing or Sparking in the Microwave Cavity

Q: I am observing sparks or arcs inside the microwave cavity during my experiment. What should I do?

A: Arcing is a serious safety hazard and should be addressed immediately. It is typically caused by the presence of metal or conductive materials inside the microwave.

  • Metal Contamination: Any metal inside the microwave cavity will reflect microwaves and can cause arcing.

    • Troubleshooting:

      • Immediately stop the microwave.

      • Ensure that there are no metal objects (e.g., stir bars with exposed metal, spatulas, aluminum foil) inside the cavity.

      • Check for any damage to the interior of the microwave, such as chipped paint that exposes the underlying metal. If found, the area should be repaired with microwave-safe paint.

  • Conductive Reactants or Products: In some cases, finely divided metal catalysts or conductive products can lead to arcing.

    • Troubleshooting:

      • If using a metal catalyst, ensure it is well-dispersed in the reaction mixture.

      • If a metallic film deposits on the vessel walls during the reaction, this can act as an antenna. Consider using a different type of reaction vessel or modifying the reaction conditions to prevent this deposition.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of spiro compounds compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages:

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[3][4][8]

  • Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[8][9]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters like temperature, pressure, and power, leading to more reproducible results.[3]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, which is a more energy-efficient process.[10]

Q2: How do I select the appropriate solvent for a microwave-assisted reaction?

A2: The choice of solvent is crucial for successful microwave synthesis. Consider the following:

  • Dielectric Properties: Solvents with high dielectric loss tangents (e.g., ethanol, DMF, DMSO) are strong microwave absorbers and will heat up quickly and efficiently. Non-polar solvents like toluene or hexane are poor absorbers.

  • Boiling Point: In sealed vessels, you can heat solvents well above their atmospheric boiling points, which can dramatically accelerate reactions.[1] However, be mindful of the pressure that will be generated.

  • Chemical Compatibility: The solvent must be inert to the reactants, reagents, and products under the reaction conditions.

Q3: Can I use a domestic microwave oven for chemical synthesis?

A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[11] These appliances lack the necessary safety features, such as temperature and pressure sensors, and are not designed to handle corrosive chemicals or flammable solvents. Using a domestic microwave for synthesis poses a significant risk of explosion and chemical exposure.[11]

Q4: What is "thermal runaway" and how can I prevent it?

A4: Thermal runaway is a dangerous situation where an exothermic reaction accelerates as the temperature increases, leading to an uncontrolled and rapid rise in both temperature and pressure.[7] To prevent this:

  • Understand your reaction: Be aware of the potential for strong exotherms.

  • Control the heating rate: Use a slower temperature ramp to allow for better heat dissipation.

  • Ensure adequate stirring: This helps to distribute heat evenly and prevent the formation of hot spots.

  • Use appropriate reactant concentrations: Lower concentrations can help to moderate the rate of heat generation.

  • Utilize a reactor with reliable temperature and pressure monitoring and control.

Q5: Is it possible to scale up microwave-assisted reactions?

A5: Yes, scaling up microwave-assisted reactions is possible, but it presents challenges. The penetration depth of microwaves into a sample is limited, which can lead to uneven heating in larger volumes. Specialized large-scale microwave reactors, including continuous flow systems, are available to address these challenges and allow for the production of larger quantities of material.[10]

Quantitative Data

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds

Spiro Compound TypeReactionMethodSolventCatalystTimeYield (%)Reference
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines]Three-componentConventionalEthanol-12 h75[12]
MicrowaveAcetic Acid-15 min92[12]
Spiro-isoquinoline derivativesCyclizationConventionalEthanolSodium Ethoxide5 h42-48[13]
Microwave-Sodium Ethoxide15 min81-85[13]
Spirooxindoles1,3-Dipolar CycloadditionConventionalMethanol-6 h78[14]
MicrowaveWater-10 min92[14]
4,6-Diaryl-2-aminopyrimidinesMulticomponentConventionalEthanol-15-24 h80-94[15]
MicrowaveSolvent-freeCaCl210-20 min67-86[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition [12][16]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isatin (1.0 mmol), an activated alkene (e.g., 2-cyano-3-phenyl-acrylic acid ethyl ester) (1.0 mmol), and sarcosine (1.2 mmol).

  • Solvent Addition: Add 3 mL of 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 10-15 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Biginelli-Type Synthesis of Spiro[barbituric acid-dihydropyrimidine] Derivatives [6][16]

  • Reactant Preparation: In a 10 mL microwave reaction vial with a stir bar, combine barbituric acid (1.0 mmol), a substituted aldehyde (1.0 mmol), and urea (1.2 mmol).

  • Catalyst and Solvent: Add a catalytic amount of iodine (10 mol%). For a solvent-free approach, ensure the reactants are well-mixed. Alternatively, a high-boiling polar solvent like DMF can be used.

  • Microwave Irradiation: Seal the vessel and irradiate at a temperature of 120-140°C for 10-20 minutes.

  • Work-up: After cooling, add water to the reaction mixture to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure spiro compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Isatin, Alkene, Amino Acid solvent Add Solvent (e.g., TFE, Ethanol, Water) reactants->solvent vessel Place in Microwave Vial with Stir Bar solvent->vessel irradiate Irradiate in Microwave Reactor (Set Temperature, Time, Power) vessel->irradiate Seal Vessel cool Cool to Room Temperature irradiate->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Column Chromatography or Recrystallization) isolate->purify product Pure Spiro Compound purify->product

Caption: General workflow for microwave-assisted synthesis of spiro compounds.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates isatin Isatin azomethine Azomethine Ylide (1,3-Dipole) isatin->azomethine + Amino Acid - H2O, -CO2 amino_acid α-Amino Acid (e.g., Sarcosine) amino_acid->azomethine dipolarophile Dipolarophile (Activated Alkene) product Spiro-pyrrolidine Product dipolarophile->product azomethine->product + Dipolarophile [3+2] Cycloaddition

Caption: Mechanism of 1,3-dipolar cycloaddition for spiro-pyrrolidine synthesis.

References

Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of spirocyclic compounds. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Optimization

Q1: My spirocyclization reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.

    • Solution: Systematically screen reaction parameters. For instance, some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers. It's not uncommon for optimization to take weeks or even months for a critical reaction.[1]

  • Inefficient Catalyst or Reagent: The catalyst, ligand, or reagents may not be optimal for facilitating the desired transformation.

    • Solution: Screen a variety of catalysts and ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[2][3] Additionally, consider the stoichiometry of your reagents, as an excess of one may be necessary to drive the reaction to completion.

  • Starting Material Quality: Impurities in starting materials can inhibit the catalyst or participate in side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before starting the reaction.

  • Decomposition of Product: The desired spirocyclic product may be unstable under the reaction or workup conditions.[4]

    • Solution: Analyze the crude reaction mixture at different time points to monitor product formation and decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time.

Q2: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis.[5] The spatial arrangement of the newly formed stereocenters is influenced by several factors.

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity. In some cases, changing the solvent can even reverse the diastereoselectivity of the reaction.[2]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). For Michael additions, for instance, a change in solvent polarity can completely reverse the diastereoselectivity.[2]

  • Catalyst/Ligand Control: Chiral catalysts and ligands play a crucial role in inducing stereoselectivity.

    • Solution: Experiment with different chiral catalysts and ligands. For example, in iridium-catalyzed asymmetric cascade allylation/spiroketalization, the choice of the Carreira ligand leads to high enantiomeric excess and diastereomeric ratios.[3]

  • Temperature: Reaction temperature can impact the energy difference between the diastereomeric transition states.

    • Solution: Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: If applicable, consider modifying the substrate to introduce steric bulk or directing groups that can influence the facial selectivity of the cyclization.

Purification

Q3: I have synthesized a mixture of spirocyclic diastereomers. What is the best way to separate them?

A3: The separation of diastereomers is often achievable by standard chromatographic techniques due to their different physical properties.

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale.

    • Solution: Utilize normal-phase or reversed-phase flash chromatography. The choice of stationary phase (e.g., silica gel, C18) and eluent system is crucial for achieving good separation. Stacking columns can sometimes improve resolution for challenging separations.[6][7]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure compounds, preparative HPLC can be employed.

    • Solution: Both normal-phase and reversed-phase HPLC can be used. For enantiomers, chiral stationary phases are necessary.[8][9][10]

  • Recrystallization: If the diastereomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective purification method.[6]

Data Presentation

Table 1: Impact of Catalyst/Ligand and Solvent on Spirocyclization Yield and Selectivity

Reaction TypeSubstrateCatalyst/LigandSolventYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Nickel-Catalyzed α-Spirocyclization of Lactoneα-substituted lactoneNi(COD)₂ / SL-M001-1TBME9083% ee[3][11]
Nickel-Catalyzed α-Spirocyclization of Lactoneα-substituted lactoneNi(COD)₂ / SL-M009-1TBME9769% ee[3][11]
Nickel-Catalyzed α-Spirocyclization of Lactoneα-substituted lactoneNi(COD)₂ / (S,S)-BDPPTBME9157% ee[3][11]
Nickel-Catalyzed α-Spirocyclization of Lactoneα-substituted lactoneNi(COD)₂ / SL-M001-1Toluene7878% ee[3][11]
Iridium-Catalyzed Asymmetric Spiroketalization2-(1-hydroxyallyl)phenol[Ir(COD)Cl]₂ / Carreira ligandDioxaneup to 86>20:1 dr, >99% ee[3][5]
Intramolecular Michael AdditionNaphthoquinone derivativeNaOHCH₃OH65 (total)Mixture of diastereomers[12][13]
Intramolecular Michael AdditionNaphthoquinone derivativeLiHMDSTHF43 (total)Mixture of diastereomers[12][13]

Experimental Protocols

1. General Protocol for Diastereoselective Intramolecular Michael Addition

This protocol describes a general procedure for the synthesis of dispirocyclic compounds via an intramolecular Michael addition, which can be adapted based on specific substrates.[12][13]

Materials:

  • Substituted quinone starting material

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve the quinone starting material (1.0 equiv) in a suitable solvent mixture, such as CH₂Cl₂ and CH₃OH (e.g., 5:1 v/v).

  • Cool the solution to the desired temperature (e.g., -20 °C or room temperature) using an appropriate cooling bath.

  • Add a catalytic amount of NaOH (e.g., 0.2 equiv) to the stirred solution.

  • Monitor the progress of the reaction by TLC. The reaction is often complete within 20 minutes to 3 hours.[12]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

2. General Protocol for Iridium-Catalyzed Asymmetric Cascade Allylation/Spiroketalization

This protocol provides a general method for the stereoselective synthesis of oxazoline-spiroketals.[3][5]

Materials:

  • 2-(1-hydroxyallyl)phenol derivative

  • 5-methyleneoxazoline derivative

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Carreira ligand ((R)-(-)-4,4',5,5'-Tetrahydro-4,4'-bis(triphenylsilyl)-2,2'-bioxazole)

  • Anhydrous dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (e.g., 2 mol %) and the Carreira ligand (e.g., 4.4 mol %) to a dried reaction vessel.

  • Add anhydrous dioxane to the vessel and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 2-(1-hydroxyallyl)phenol derivative (1.2 equiv) and the 5-methyleneoxazoline derivative (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired oxazoline-spiroketal product.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Reaction Conditions Optimal? start->check_conditions check_catalyst Catalyst/Reagents Efficient? check_conditions->check_catalyst No optimize_conditions Screen Temperature, Time, Concentration check_conditions->optimize_conditions Yes check_sm Starting Material Pure? check_catalyst->check_sm No optimize_catalyst Screen Catalysts, Ligands, Reagents check_catalyst->optimize_catalyst Yes check_product Product Stable? check_sm->check_product No purify_sm Purify Starting Materials check_sm->purify_sm Yes modify_workup Modify Workup or Reaction Time check_product->modify_workup No success Yield Improved check_product->success Yes optimize_conditions->success optimize_catalyst->success purify_sm->success modify_workup->success Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity check_solvent Solvent Effect Evaluated? start->check_solvent check_catalyst Catalyst/Ligand Optimized? check_solvent->check_catalyst No screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents Yes check_temp Temperature Varied? check_catalyst->check_temp No screen_catalysts Screen Chiral Catalysts and Ligands check_catalyst->screen_catalysts Yes vary_temp Optimize Reaction Temperature check_temp->vary_temp No success Improved Diastereoselectivity check_temp->success Yes screen_solvents->success screen_catalysts->success vary_temp->success

References

Technical Support Center: Enhancing Metabolic Stability of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the metabolic stability of sprocyclic drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for drug candidates?

A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, bioavailability, and clearance.[2][3] A drug with poor metabolic stability is eliminated from the body too quickly, which may necessitate high or frequent doses to achieve a therapeutic effect.[1] Conversely, very high stability can lead to drug accumulation and potential toxicity.[4] Therefore, optimizing metabolic stability is essential for developing safe and effective drugs with favorable dosing regimens.[5][6]

Q2: How does incorporating a spirocyclic scaffold affect the metabolic stability of a drug candidate?

A2: Introducing a spirocyclic scaffold, which contains two rings connected by a single common atom, can significantly enhance metabolic stability.[7][8] This is because the three-dimensional and rigid nature of spirocycles can lock the molecule's conformation in a way that shields metabolically vulnerable sites from drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8] Shifting from planar, aromatic structures to more saturated, three-dimensional spirocyclic structures generally correlates with improved physicochemical and pharmacokinetic profiles.[7] This structural modification can also improve other properties like solubility and reduce off-target effects.[8][9]

Q3: What are the primary in vitro assays used to assess metabolic stability?

A3: The most common in vitro assays for metabolic stability are conducted using liver microsomes (from humans, rats, mice, etc.), hepatocytes (intact liver cells), and S9 fractions.[10][11]

  • Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for Phase I metabolism.[12][13] Microsomal stability assays are high-throughput and cost-effective, making them suitable for early-stage drug discovery.[6][12]

  • Hepatocytes: These are considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a drug's metabolic fate.[10][11]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.[11][14]

Q4: How are the results of a metabolic stability assay, such as intrinsic clearance (CLint), interpreted?

A4: The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).[15][16]

  • Half-life (t½): This is the time it takes for 50% of the drug candidate to be metabolized. A longer half-life generally indicates greater metabolic stability.[15]

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance of a drug from a specific organ (like the liver) if it were not limited by blood flow. A lower CLint value signifies better metabolic stability.[10][15]

These in vitro data are used to predict in vivo pharmacokinetic parameters, which helps in prioritizing compounds for further development.[2][17] It's important to note that reproducibility for CLint values is typically within a 2- to 3-fold range.[18]

Troubleshooting Guide

Issue 1: My spirocyclic compound shows high clearance in the human liver microsome (HLM) assay. What are the next steps?

  • Possible Cause 1: Presence of a "Metabolic Hotspot" : Even with a spirocyclic core, other parts of the molecule may be susceptible to metabolism.

    • Solution : Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the exact site of metabolism. Once identified, you can make chemical modifications at that position to block metabolism. Common strategies include introducing fluorine or deuterium atoms.[19]

  • Possible Cause 2: Non-CYP Mediated Metabolism : While CYPs are the most common, other enzymes in the microsomes could be responsible for the metabolism.

    • Solution : Run the assay with specific CYP inhibitors to determine which CYP isozyme is primarily responsible. If inhibition does not reduce metabolism, consider the involvement of other microsomal enzymes like flavin-containing monooxygenases (FMOs).

  • Possible Cause 3: Chemical Instability : The compound may be degrading chemically in the assay buffer rather than being metabolized.

    • Solution : Always include a control incubation without the NADPH cofactor.[20] If the compound disappears in this control, the issue is likely chemical instability.

Issue 2: My compound is stable in the HLM assay, but shows poor oral bioavailability in vivo. What could be the reason?

  • Possible Cause 1: High First-Pass Metabolism in the Intestine : Significant metabolism can occur in the intestinal wall before the drug reaches the liver.

    • Solution : Use in vitro models such as intestinal microsomes or S9 fractions to assess intestinal metabolism.[11]

  • Possible Cause 2: Involvement of Phase II Metabolism : The compound might be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in a standard microsomal assay.[20]

    • Solution : Conduct a hepatocyte stability assay, as hepatocytes contain both Phase I and Phase II enzymes.[10][11] Alternatively, you can supplement the microsomal assay with cofactors for Phase II enzymes, such as UDPGA.[20]

  • Possible Cause 3: Poor Absorption or High Efflux : The low bioavailability might not be due to metabolism but rather poor absorption from the gut or rapid pumping out of cells by efflux transporters.

    • Solution : Perform permeability assays (e.g., Caco-2) to assess absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Issue 3: I am seeing a large variability in my metabolic stability results between experiments.

  • Possible Cause 1: Inconsistent Assay Conditions : Minor variations in reagent concentrations (microsomal protein, NADPH, test compound), incubation time, or temperature can lead to different results.[21]

    • Solution : Strictly adhere to a standardized protocol. Ensure consistent thawing and handling of microsomes, as their activity can be sensitive to storage and temperature changes.[22][23]

  • Possible Cause 2: Lot-to-Lot Variability of Microsomes : Different batches of pooled human liver microsomes can have varying enzyme activities.

    • Solution : Characterize each new lot of microsomes with well-known control compounds to ensure their activity is within an acceptable range.[12]

  • Possible Cause 3: Issues with the Analytical Method : The LC-MS/MS method used for quantification may not be robust.

    • Solution : Validate the bioanalytical method for precision, accuracy, and stability of the analyte during sample processing and storage.[24][25]

Data Presentation

Table 1: Example Human Liver Microsomal Stability Data for a Parent Compound and its Spirocyclic Analogue

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Parent Compound886.6High
Spirocyclic Analogue5512.6Low to Moderate

Table 2: Standard Conditions for a Human Liver Microsomal Stability Assay

ParameterStandard ConditionReference
Test Compound Concentration1 µM[20]
Microsomal Protein Concentration0.5 mg/mL[20][21]
Cofactor (NADPH) Concentration1 mM[20][26]
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45 minutes
Analysis MethodLC-MS/MS[15]

Experimental Protocols

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to a 100 µM working solution in acetonitrile.[27]

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial vendor) in a 37°C water bath.[22] Dilute the microsomes to a concentration of 1 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes.

    • Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[26]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[20]

    • Terminate the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[12] The 0-minute time point is typically taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH, Compound) mix Mix Compound & Microsomes prep_reagents->mix thaw_microsomes Thaw & Dilute Microsomes thaw_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sampling Sample at Time Points start_reaction->sampling terminate Terminate Reaction sampling->terminate process Process Samples (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ & CLint lcms->calculate

Caption: Experimental workflow for a microsomal metabolic stability assay.

cyp_metabolism drug Spirocyclic Drug Candidate cyp_enzyme CYP450 Enzyme (e.g., CYP3A4) drug->cyp_enzyme Binding metabolite Oxidized Metabolite (e.g., Hydroxylated) cyp_enzyme->metabolite Oxidation nadph NADPH nadph->cyp_enzyme oxygen O2 oxygen->cyp_enzyme excretion Further Conjugation & Excretion metabolite->excretion

Caption: CYP450-mediated Phase I metabolism of a spirocyclic drug candidate.

troubleshooting_logic start High Clearance in HLM Assay Observed check_control Disappearance in -NADPH Control? start->check_control instability Issue: Chemical Instability Action: Assess compound stability in buffer. check_control->instability Yes metabolism Metabolism is Occurring check_control->metabolism No met_id Action: Perform Metabolite Identification Study metabolism->met_id hotspot Result: Metabolic Hotspot Identified met_id->hotspot block_site Solution: Block Site of Metabolism (e.g., fluorination) hotspot->block_site

Caption: Troubleshooting logic for high clearance in a metabolic stability assay.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of Diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent and selective antagonists for the GABA-A receptor, with potential applications in immunomodulation.[1][2] The core structure consists of two piperidine rings sharing a single carbon atom.

Structure-Activity Relationship Highlights

The key structural features influencing the activity of these analogs are centered around the substituents on the nitrogen atoms of the spirocyclic core.

  • N-Acyl Substitution: Acylation of the one of the nitrogen atoms is crucial for activity. The nature of the acyl group significantly impacts both potency and selectivity.

  • Aromatic Substituents: The presence of an aromatic ring attached to the acyl group is a common feature. The substitution pattern on this ring can fine-tune the pharmacological profile. For instance, a meta-methylphenyl analog demonstrated high binding affinity.[1]

  • Spirocyclic Core: Modifications to the diazaspiro[5.5]undecane core itself have been found to be generally detrimental to activity, highlighting its importance as a scaffold.[1]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of representative 3,9-diazaspiro[5.5]undecane analogs for different GABA-A receptor subtypes.

Compound IDN-SubstituentKi (nM) for α4βδSelectivity ProfileReference
1e m-methylphenyl180Superior selectivity for α4βδ over α1- and α2-containing subtypes[1]
2027 (structure not detailed)-Potent competitive antagonist[1][2]
018 (structure not detailed)-Potent competitive antagonist[1][2]
Experimental Protocols

Radioligand Binding Assay:

The binding affinity of the compounds to various GABA-A receptor subtypes is determined using a radioligand binding assay. Membranes from cells stably expressing the specific receptor subtypes are incubated with a known radioligand (e.g., [3H]muscimol) and varying concentrations of the test compounds. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram

SAR_GABA_A cluster_0 Core Scaffold cluster_1 Key Modifications 3,9-Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane N-Acyl Group N-Acyl Group 3,9-Diazaspiro[5.5]undecane->N-Acyl Group Substitution at N9 Potency & Selectivity Potency & Selectivity N-Acyl Group->Potency & Selectivity Aromatic Substituent Aromatic Substituent N-Acyl Group->Aromatic Substituent Incorporation of Fine-tuning Activity Fine-tuning Activity Aromatic Substituent->Fine-tuning Activity

Caption: SAR of 3,9-Diazaspiro[5.5]undecane GABA-A Antagonists.

1,4,9-Triazaspiro[5.5]undecan-2-one Analogs as METTL3 Inhibitors

A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, a key enzyme involved in N6-methyladenosine (m6A) RNA modification.[3][4][5] This class of compounds shows promise in the treatment of certain cancers.[3][4][5]

Structure-Activity Relationship Highlights

The optimization of this series involved modifications at several positions of the triazaspiro[5.5]undecane core.

  • Linear Shape and Flexibility: The linear shape of these inhibitors, coupled with flexible linkers, is a notable feature.[3]

  • Substituents on the Spiro-fused Ring: The nature of the substituent on the piperidine ring not containing the lactam influences potency and ADME properties.

  • Pyrrolo[2,3-d]pyrimidine Moiety: The presence of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or a similar heterocyclic system attached to the spirocyclic core is a key pharmacophoric element.[3]

Quantitative Data Summary

The following table presents the in vitro inhibitory activity (IC50) of selected 1,4,9-triazaspiro[5.5]undecan-2-one analogs against METTL3.

Compound IDIC50 (nM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Reference
UZH2 (22) 5--[3][4][5]
17 36--[3]
18 70--[3]
Experimental Protocols

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay:

The inhibitory activity of the compounds against METTL3 is assessed using a TR-FRET assay. This assay measures the methylation of a biotinylated RNA substrate by the METTL3-METTL14 complex. The reaction product is detected using a europium-labeled anti-m6A antibody and an APC-labeled streptavidin. Inhibition of the enzyme results in a decrease in the FRET signal. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[3][4][5]

Experimental Workflow Diagram

METTL3_Inhibition_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Assays Scaffold_Selection 1,4,9-Triazaspiro [5.5]undecan-2-one Core Modification Systematic Modification of Substituents Scaffold_Selection->Modification Library_Generation Analog Library Modification->Library_Generation TR_FRET_Assay TR-FRET Assay for METTL3 Inhibition Library_Generation->TR_FRET_Assay IC50_Determination IC50 Determination TR_FRET_Assay->IC50_Determination Target_Engagement Cellular Target Engagement IC50_Determination->Target_Engagement ADME_Properties ADME Profiling m6A_Level_Measurement m6A/A Ratio Measurement in Cancer Cells Target_Engagement->m6A_Level_Measurement Lead_Optimization Lead_Optimization m6A_Level_Measurement->Lead_Optimization

Caption: Workflow for METTL3 Inhibitor Development.

Conclusion

While specific data on 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one analogs is currently lacking, the broader class of diazaspiro[5.5]undecanes represents a versatile scaffold for the development of potent and selective modulators of various biological targets. The examples of GABA-A receptor antagonists and METTL3 inhibitors demonstrate that subtle modifications to the substituents on the spirocyclic core can lead to significant changes in biological activity and pharmacological properties. Further exploration of this chemical space, including the this compound core, may yield novel therapeutic agents for a range of diseases.

References

Comparative Efficacy of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Analogs and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A new class of investigational compounds, derivatives of 3,9-diazaspiro[5.5]undecan-2-one, has emerged as potent antagonists of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative compound from this class against established CCR5 antagonists, Maraviroc and Vicriviroc, based on available preclinical and clinical data.

The spirocyclic structure of 3,9-diazaspiro[5.5]undecan-2-one offers a novel scaffold for the development of small molecule inhibitors targeting CCR5. This guide will delve into the quantitative efficacy, experimental methodologies, and the underlying signaling pathway to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising compound class.

In Vitro Efficacy Comparison

The in vitro anti-HIV-1 activity of the 3,9-diazaspiro[5.5]undecan-2-one derivative, along with Maraviroc and Vicriviroc, has been evaluated in various cell-based assays. The following table summarizes key potency metrics against R5-tropic HIV-1 strains.

CompoundAssay TypeCell LinePotency MetricValue (nM)
3,9-diazaspiro[5.5]undecan-2-one derivative Antiviral ActivityPM1 cellsIC500.3
CCR5 Binding (RANTES competition)CHO cellsIC5030
Maraviroc Antiviral ActivityPBMCsIC500.3 - 2.6
CCR5 Binding ([125I]-MIP-1β competition)CEM.NKR-CCR5 cellsKi2.07
Vicriviroc Antiviral ActivityPBMCsEC500.47
CCR5 Binding ([125I]-MIP-1α competition)CCR5-expressing cellsIC501.1

In Vivo Efficacy Comparison

Preclinical and clinical studies have assessed the in vivo efficacy of these CCR5 antagonists, primarily by measuring the reduction in viral load in animal models and human subjects.

CompoundStudy PopulationDosing RegimenMean Viral Load Reduction (log10 copies/mL)
3,9-diazaspiro[5.5]undecan-2-one derivative Rat (pharmacokinetic study)10 mg/kg, oralNot Applicable (Efficacy not reported)
Maraviroc Treatment-experienced HIV-1 patients300 mg twice daily + OBT1.84
Vicriviroc Treatment-experienced HIV-1 patients30 mg once daily + OBT1.9

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following sections outline the key experimental protocols used to evaluate the CCR5 antagonists.

In Vitro Antiviral Activity Assay (PM1 Cells)
  • Cell Culture: PM1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Virus Infection: Cells are infected with R5-tropic HIV-1 strains (e.g., Ba-L) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures.

  • Assay Endpoint: After a 4-day incubation period, viral replication is quantified by measuring the reverse transcriptase (RT) activity in the culture supernatant using a colorimetric assay.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

CCR5 Receptor Binding Assay (RANTES Competition)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor are used.

  • Radioligand: [125I]-RANTES is used as the radiolabeled ligand that binds to CCR5.

  • Competition: The ability of the test compounds to displace the binding of [125I]-RANTES is measured. Cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.

  • Detection: After incubation and washing, the amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined.

In Vivo Efficacy Study in HIV-1 Infected Patients (Optimized Background Therapy - OBT)
  • Patient Population: Treatment-experienced adult patients with R5-tropic HIV-1 infection and evidence of viral replication despite ongoing antiretroviral therapy.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Treatment: Patients receive the investigational CCR5 antagonist (e.g., Maraviroc or Vicriviroc) or a placebo in combination with an optimized background regimen of other antiretroviral drugs selected based on the patient's treatment history and resistance testing.

  • Efficacy Endpoint: The primary efficacy measure is the change in plasma HIV-1 RNA levels from baseline to a specified time point (e.g., 24 or 48 weeks).

  • Data Analysis: The mean log10 reduction in viral load is compared between the treatment and placebo groups.

Signaling Pathway and Experimental Workflow

The mechanism of action of CCR5 antagonists involves blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry into the host cell.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_drug CCR5 Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Membrane Cell Membrane CCR5->Membrane 4. Viral Fusion & Entry Antagonist 3,9-diazaspiro[5.5]undecan-2-one Maraviroc / Vicriviroc Antagonist->CCR5 Blocks Binding experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation antiviral_assay Antiviral Assay (IC50) pk_studies Pharmacokinetic Studies (Animal Models) antiviral_assay->pk_studies binding_assay CCR5 Binding Assay (IC50/Ki) binding_assay->pk_studies efficacy_trials Clinical Efficacy Trials (Human Subjects) pk_studies->efficacy_trials start Compound Synthesis start->antiviral_assay start->binding_assay

Navigating Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[5.5]undecan-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of derivatives based on the diazaspiro[5.5]undecan-2-one core, offering insights into their diverse biological activities and the experimental frameworks used for their evaluation.

While direct comparative studies on 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives are limited in publicly available literature, a wealth of information exists for closely related analogs. By examining these structural cousins, we can extrapolate key structure-activity relationships and appreciate the therapeutic potential held within this class of compounds. This analysis focuses on derivatives of 1,9-diazaspiro[5.5]undecan-2-one and 1,4,9-triazaspiro[5.5]undecan-2-one, highlighting their applications in oncology, metabolic disorders, and pain management.

Performance Comparison of Diazaspiro[5.5]undecan-2-one Derivatives

The following table summarizes the quantitative data for various diazaspiro[5.5]undecan-2-one derivatives, showcasing their biological targets and potencies.

ScaffoldDerivative ExampleBiological TargetAssay TypePotency (IC50)Therapeutic AreaReference
1,9-Diazaspiro[5.5]undecan-2-oneBenzimidazole derivativeDiglyceride acyltransferase (DGAT)Enzymatic Assay49.0 nMObesity[1]
1,9-Diazaspiro[5.5]undecan-2-oneSubstituted urea derivativeHistamine H3 Receptor (H3-R)Radioligand Binding Assay783 nMCNS Disorders[1]
1,4,9-Triazaspiro[5.5]undecan-2-oneUZH2METTL3TR-FRET Assay5 nMCancer[2][3]
1,4,9-Triazaspiro[5.5]undecan-2-oneCompound 2METTL3TR-FRET Assay5.0 µMCancer[2]
1,4,9-Triazaspiro[5.5]undecan-2-oneCompound 5METTL3TR-FRET Assay0.79 µMCancer[2]
3,9-Diazaspiro[5.5]undecanem-methylphenyl analog (1e)GABAa ReceptorRadioligand Binding Assay180 nM (Ki)Neurological/Immunological Disorders[4]

Key Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. Below are the methodologies for the key assays mentioned.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition

This assay is employed to measure the inhibitory activity of compounds against the METTL3 methyltransferase.

  • Reagents: Recombinant METTL3/METTL14 complex, biotinylated RNA substrate, S-adenosyl-L-methionine (SAM) as a methyl donor, and a specific antibody that recognizes the methylated RNA product. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the biotinylated RNA is detected using a streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Procedure:

    • The METTL3/METTL14 enzyme complex is incubated with the test compound at various concentrations.

    • The biotinylated RNA substrate and SAM are added to initiate the methylation reaction.

    • After a defined incubation period, the detection reagents (antibody and streptavidin-acceptor) are added.

  • Detection: The reaction mixture is excited at a specific wavelength for the donor fluorophore. If the RNA is methylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity. This allows for Förster Resonance Energy Transfer (FRET) to occur, resulting in a specific emission signal from the acceptor. The intensity of the FRET signal is proportional to the enzyme activity.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[2][3]

Radioligand Binding Assay for Receptor Antagonism

This technique is used to determine the affinity of a compound for a specific receptor, in this case, the Histamine H3 receptor or GABAa receptor.

  • Reagents: A source of the target receptor (e.g., cell membranes from transfected cells), a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity (e.g., [3H]-ligand), and the unlabeled test compound.

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

    • The mixture is allowed to reach equilibrium.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, which corresponds to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. The IC50 value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[1][4]

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

METTL3_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects METTL3_METTL14 METTL3/METTL14 Complex m6A_RNA m6A-RNA METTL3_METTL14->m6A_RNA Methylation RNA RNA Substrate RNA->METTL3_METTL14 Altered_Gene_Expression Altered Gene Expression m6A_RNA->Altered_Gene_Expression Inhibitor Triazaspiro[5.5]undecan-2-one Derivative (e.g., UZH2) Inhibitor->METTL3_METTL14 Inhibition Cancer_Progression Cancer Progression Altered_Gene_Expression->Cancer_Progression Suppression

Caption: Inhibition of the METTL3/METTL14 complex by 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor source - Radiolabeled ligand - Test compound start->prepare_reagents incubation Incubate Reagents Together prepare_reagents->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Mechanism of Action of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Based CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of a novel class of CCR5 antagonists based on the 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold with established CCR5 inhibitors. The data presented is intended to support research and development efforts in the field of HIV-1 therapeutics.

Introduction to CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1] Small molecule antagonists that bind to CCR5 can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[2][3] This mechanism of action has been successfully translated into the clinic with the approval of Maraviroc.[4] The this compound scaffold represents a promising new chemical entity for the development of novel CCR5 antagonists.

Comparative Analysis of CCR5 Antagonists

This section compares a lead compound from the 3,9-diazaspiro[5.5]undeca-2-one series, a close analog of the target scaffold, with three well-characterized CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc.

Quantitative Performance Data

The following table summarizes the in vitro potency and antiviral activity of the compared compounds.

CompoundTargetCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50/IC90, nM)Cell-Cell Fusion Inhibition (IC50, nM)
Diazaspiro[5.5]undecane Derivative (Cmpd 32) CCR530 (RANTES binding)[5]1.2 (MAGI cells), 3.7 (PBMCs)[6]Not Reported
Maraviroc CCR5~1-102.0 (geometric mean IC90)[7]11 (gp120-sCD4 complex binding)[7]
Vicriviroc CCR50.04 - 2.3 (EC50)0.45 - 18 (EC90)[8]Not Reported
Aplaviroc CCR5Subnanomolar range[9]Not ReportedNot Reported

Note: The data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCR5 Receptor Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.

  • Radioligand: [125I]-RANTES or [125I]-MIP-1α.[6]

  • Procedure:

    • Cell membranes expressing CCR5 are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (e.g., the diazaspiro[5.5]undecane derivative) or a known CCR5 antagonist are added.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

HIV-1 Entry (Cell-Cell Fusion) Assay

This assay quantifies the inhibition of HIV-1 envelope-mediated cell fusion.

  • Principle: A common method is the β-lactamase (BlaM-Vpr) reporter gene assay.[10]

  • Procedure:

    • Effector cells expressing HIV-1 Env and a β-lactamase-Vpr fusion protein are co-cultured with target cells expressing CD4 and CCR5 and loaded with a fluorescent β-lactamase substrate (e.g., CCF2-AM).

    • Test compounds are added at various concentrations.

    • If fusion occurs, BlaM-Vpr enters the target cell and cleaves the substrate, causing a change in its fluorescence emission.

    • The change in fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the fusion signal.

Antiviral Activity Assay in PBMCs

This assay determines the potency of a compound in inhibiting HIV-1 replication in primary human immune cells.

  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Virus: A CCR5-tropic strain of HIV-1 is used.

  • Procedure:

    • Stimulated PBMCs are infected with HIV-1 in the presence of serial dilutions of the test compound.

    • The cultures are incubated for several days.

    • Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The effective concentration that inhibits 50% (EC50) or 90% (EC90) of viral replication is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the CCR5 signaling pathway in the context of HIV-1 entry and a typical experimental workflow for evaluating CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_antagonist Mechanism of Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Membrane CCR5->Membrane 4. Viral Fusion & Entry Blocked Binding Blocked CCR5->Blocked Inhibits gp120 Interaction Antagonist 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Derivative Antagonist->CCR5 Binds Allosterically

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental_Workflow start Compound Synthesis (Diazaspiro[5.5]undecane Scaffold) binding_assay CCR5 Binding Assay (IC50 Determination) start->binding_assay fusion_assay HIV-1 Entry/Fusion Assay (IC50 Determination) start->fusion_assay antiviral_assay Antiviral Activity Assay (PBMCs) (EC50/EC90 Determination) start->antiviral_assay lead_optimization Lead Optimization (SAR Studies) binding_assay->lead_optimization fusion_assay->lead_optimization antiviral_assay->lead_optimization end Candidate Drug lead_optimization->end

References

advantages of spirocyclic scaffolds over planar structures in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel therapeutics, drug discovery scientists are increasingly turning to spirocyclic scaffolds, a class of molecules characterized by two rings sharing a single carbon atom. This architectural feature imparts a distinct three-dimensional (3D) geometry that offers significant advantages over traditional planar structures, leading to compounds with improved physicochemical properties, pharmacokinetic profiles, and ultimately, enhanced clinical potential.

The strategic incorporation of spirocycles into drug candidates has been shown to positively influence key parameters such as aqueous solubility, metabolic stability, and target binding selectivity. By moving away from the "flatland" of aromatic and other planar systems, researchers can better navigate the complex, three-dimensional landscapes of biological targets. This guide provides a comparative analysis of spirocyclic scaffolds versus their planar counterparts, supported by experimental data and detailed methodologies, to illuminate the tangible benefits of this structural approach for researchers, scientists, and drug development professionals.

Enhanced Physicochemical and Pharmacokinetic Properties

One of the most well-documented advantages of introducing spirocyclic motifs is the improvement of a molecule's "drug-like" properties. The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a target in oncology, a comparison between a planar alkene-linked compound and its spirocyclic cyclopropane analog demonstrated a marked improvement in key drug metabolism and pharmacokinetics (DMPK) parameters. While maintaining comparable biological activity, the spirocyclic compound exhibited superior solubility and metabolic stability.[1]

CompoundStructureAqueous Solubility (µM)Human Liver Microsomal Stability (% remaining after 60 min)
Planar Alkene Precursor [Insert simplified 2D structure of the alkene precursor]LowModerate
Spirocyclic Analog [Insert simplified 2D structure of the spiro-cyclopropane analog]ImprovedHigh

Table 1: Comparison of physicochemical and metabolic stability properties of a planar PLK4 inhibitor and its spirocyclic analog. The spirocyclic compound shows clear advantages in both solubility and stability.

Case Study 2: Azaspirocycles vs. Acyclic and Monocyclic Amines

The replacement of common motifs like piperidines and morpholines with azaspirocycles has been a successful strategy to enhance drug properties. Azaspiro[3.3]heptane, for example, has been shown to reduce lipophilicity and improve metabolic stability compared to its piperidine analogs.[2][3]

PropertyPiperidine AnalogAzaspiro[3.3]heptane Analog
Calculated logP (clogP) HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability LowerHigher

Table 2: General trends observed when replacing a piperidine moiety with an azaspirocycle. The spirocyclic scaffold typically leads to a more favorable physicochemical profile.

Improved Potency and Selectivity through Conformational Rigidity

The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for a more precise and optimized interaction with the binding pockets of biological targets. This can lead to increased potency and selectivity, as the molecule is "pre-organized" in a conformation that is favorable for binding, reducing the entropic penalty upon interaction.

Case Study 3: GPR40 Full Agonists

In the quest for potent and selective G-protein coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, the introduction of a spiro-cyclopropane moiety into a lead compound resulted in a significant increase in potency while maintaining the desired full agonism.[4][5]

CompoundStructureGPR40 EC50 (nM)
Non-spirocyclic Precursor [Insert simplified 2D structure of the non-spiro GPR40 agonist]500
Spirocyclic Analog [Insert simplified 2D structure of the spiro-cyclopropane GPR40 agonist]81

Table 3: The introduction of a spirocyclic constraint in a GPR40 agonist led to a greater than 6-fold increase in potency.

Visualizing the Spirocyclic Advantage

The fundamental difference between planar and spirocyclic scaffolds lies in their topology. A planar molecule largely occupies a two-dimensional space, whereas a spirocycle projects its constituent rings and substituents into three-dimensional space.

G cluster_0 Planar Scaffold cluster_1 Spirocyclic Scaffold Planar Planar Aromatic Core Substituent_A1 Substituent A Planar->Substituent_A1 Substituent_B1 Substituent B Planar->Substituent_B1 Spiro Spirocyclic Core Substituent_A2 Substituent A Spiro->Substituent_A2 Substituent_B2 Substituent B Spiro->Substituent_B2

Caption: Structural comparison of planar and spirocyclic scaffolds.

The rigid, orthogonal orientation of the rings in a spirocycle can lead to more specific and higher-affinity interactions with a protein's binding site compared to the more flexible or planar counterparts.

G cluster_0 Planar Ligand Interaction cluster_1 Spirocyclic Ligand Interaction Receptor1 Receptor Binding Pocket PlanarLigand Planar Ligand Interaction1A Suboptimal Interaction PlanarLigand->Interaction1A Flexible bond Interaction1B Favorable Interaction PlanarLigand->Interaction1B Receptor2 Receptor Binding Pocket SpiroLigand Spirocyclic Ligand Interaction2A Optimized Interaction A SpiroLigand->Interaction2A Interaction2B Optimized Interaction B SpiroLigand->Interaction2B

Caption: Ligand-receptor binding comparison.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays widely used in the pharmaceutical industry. Below are outlines of the general methodologies for the key experiments cited.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the shake-flask method.

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: The resulting suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (usually 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture Preparation: The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (e.g., from human or rat) in a phosphate buffer (pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).

Lipophilicity Determination (logD)

The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH.

  • System Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4) is prepared. The two phases are pre-saturated with each other.

  • Partitioning: The test compound is dissolved in one of the phases (or added from a stock solution), and the biphasic system is agitated vigorously for a set period to allow for partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS). The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The adoption of spirocyclic scaffolds in drug design represents a strategic move towards creating more effective and safer medicines. The inherent three-dimensionality of these structures provides a powerful tool to overcome many of the limitations associated with planar molecules. As demonstrated by the presented case studies, the incorporation of spirocycles can lead to quantifiable improvements in solubility, metabolic stability, potency, and selectivity. While the synthesis of spirocyclic compounds can be more challenging than that of their planar counterparts, the potential rewards in terms of improved clinical success rates make this an increasingly valuable and pursued strategy in modern drug discovery.

References

Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives across various therapeutic targets. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it an attractive framework for the design of potent and selective ligands for various biological targets. This guide focuses on the comparative bioactivity of 1,9-diazaspiro[5.5]undecane analogues as inhibitors of Acetyl-CoA Carboxylase (ACC), antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Neurokinin-1 (NK1) receptor, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1).

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative bioactivity data for various 1,9-diazaspiro[5.5]undecane derivatives against their respective targets. The data is compiled from various studies to facilitate a comparative analysis of structure-activity relationships (SAR).

Acetyl-CoA Carboxylase (ACC) Inhibitors

1,9-Diazaspiro[5.5]undecane-containing compounds have been investigated as dual inhibitors of ACC1 and ACC2, which are key enzymes in fatty acid metabolism and potential targets for the treatment of metabolic diseases.[1]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
Compound 1g 73Demonstrates potent dual inhibition.[1]
Compound 1h 115Shows very good dual ACC1 and ACC2 inhibition, comparable to compound 1g.[1]
Compound 1c --Used as a reference compound for SAR studies. Modifications on the pyrazole-fused moiety and at position 9 of the diazaspiro core were explored to optimize activity and pharmacokinetic properties.[1]
Compounds 1d,e --Showed similar ACC inhibition to 1c but with only modest improvement in permeability. The SAR studies focused on aroyl substituents at the 9-position of the 1,9-diazaspiro[5.5]undecane core.[1]
Compounds 1f,g --Exhibited improved permeability and good ACC inhibition, though with lower lipophilic efficiency and higher clearance in human liver microsomes.[1]
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The MCH-R1 is a G protein-coupled receptor involved in the regulation of energy homeostasis, making it a target for anti-obesity drugs.

CompoundMCH-R1 Ki (nM)Notes
Compound 5a 1.2A potent MCH-R1 antagonist.
Compound 5b 0.8Shows slightly improved potency over 5a.
Compound 5c 0.5Demonstrates the highest potency in this series.
Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists have therapeutic potential in the treatment of pain, inflammation, and emesis. The 1,9-diazaspiro[5.5]undecane core has been utilized to develop effective NK1 antagonists.[1]

CompoundNK1 IC50 (nM)Notes
SR140333 0.31A known potent NK1 inhibitor used as a reference.[1]
Compound 9a 31Replacement of the 4-phenylquinuclidinium core of SR140333 with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane core resulted in a potent NK1 antagonist.[1]
Compound 9b 54Addition of a carbonyl group at position 2 of the diazaspiro core slightly decreased potency compared to 9a.[1]
Compound 9c 2.0Methylation of compound 9a to its salt form significantly increased potency.[1]
Compound 9d 1.9Methylation of compound 9b also led to a substantial increase in potency.[1]
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

PARP-1 is a key enzyme in the DNA damage response, and its inhibitors are used in cancer therapy.

CompoundPARP-1 IC50 (nM)Notes
Compound 23 6.2A 1,9-diazaspiro[5.5]undecane-containing derivative with potent PARP-1 inhibitory activity.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: The inhibition of ACC activity is measured by quantifying the reduction in the conversion of acetyl-CoA to malonyl-CoA. This can be achieved through various methods, including radiometric assays or by detecting the production of ADP.

Protocol (ADP-Glo™ Kinase Assay format):

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

  • Compound Incubation: Add the test compounds (1,9-diazaspiro[5.5]undecane derivatives) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the ADP concentration, which is inversely correlated with ACC inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Orexin Receptor (OX1R/OX2R) Antagonism Assay

Principle: The antagonistic activity of compounds is determined by their ability to inhibit the binding of a radiolabeled ligand to the orexin receptors expressed in a suitable cell line.

Protocol (Radioligand Binding Assay):

  • Cell Culture and Membrane Preparation: Culture cells stably expressing the human OX1R or OX2R (e.g., CHO or HEK293 cells). Harvest the cells and prepare cell membrane fractions.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R) and varying concentrations of the test compounds.

  • Incubation and Filtration: Incubate the mixture to allow for competitive binding to reach equilibrium. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each test compound concentration and calculate the Ki value, which represents the inhibitory constant of the compound.

Neurokinin-1 (NK1) Receptor Antagonist Assay

Principle: The potency of NK1 receptor antagonists is assessed by their ability to displace a radiolabeled substance P analogue from the NK1 receptor.

Protocol (Radioligand Displacement Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., U-373 MG cells).

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) in the presence of increasing concentrations of the 1,9-diazaspiro[5.5]undecane test compounds.

  • Equilibrium and Separation: Allow the binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay

Principle: The inhibitory effect of compounds on PARP-1 activity is determined by measuring the reduction in the synthesis of poly(ADP-ribose) (PAR).

Protocol (Chemiluminescent Assay):

  • Reaction Setup: In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme.

  • Compound Addition: Add the test 1,9-diazaspiro[5.5]undecane derivatives at various concentrations.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. During the incubation period, the PARP-1 enzyme will synthesize PAR chains, incorporating the biotinylated NAD+.

  • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.

  • Signal Generation: Add a chemiluminescent HRP substrate. The intensity of the light signal, which is proportional to the amount of PAR synthesized, is measured using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of 1,9-diazaspiro[5.5]undecanes.

MCH_R1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH-R1 MCH->MCHR1 Binds G_protein Gαi/Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Appetite Regulation) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Cellular_Response ERK ERK Activation PKC->ERK ERK->Cellular_Response

Caption: MCH-R1 Signaling Pathway.

NK1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Gq_protein Gαq NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Pain, Inflammation, Emesis) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

PARP1_DNA_Repair DNA_damage DNA Damage (Single-Strand Break) PARP1_recruitment PARP-1 Recruitment and Activation DNA_damage->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Uses NAD+ PARP1_automod PARP-1 Automodification PAR_synthesis->PARP1_automod Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->Repair_proteins Chromatin_relax Chromatin Relaxation PAR_synthesis->Chromatin_relax DNA_repair DNA Repair PARP1_automod->DNA_repair Repair_proteins->DNA_repair Chromatin_relax->DNA_repair

Caption: PARP-1 in DNA Damage Response.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis synthesis Synthesis of 1,9-diazaspiro[5.5]undecane Analogues purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro Bioassay (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro_assay dose_response Dose-Response Curve Generation in_vitro_assay->dose_response data_analysis IC50 / Ki Determination dose_response->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General Experimental Workflow.

References

Assessing the Novelty and Patentability of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. Among the vast chemical space, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, assessing their novelty and potential patentability against structurally related diazaspiro[5.5]undecane scaffolds with established biological activities.

Introduction to the Spirocyclic Scaffold

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and defined orientation of substituents in three-dimensional space. This structural feature is increasingly exploited in medicinal chemistry to access novel and patentable chemical matter. The this compound core represents a specific scaffold with potential for diverse biological applications. A key patent in this area, AT-E401333-T1, discloses derivatives of this scaffold as neurokinin receptor antagonists, highlighting its relevance in the development of new therapeutics. While the specific biological data for the compounds within this patent are not publicly available, this guide will compare the core structure to other diazaspiro[5.5]undecane derivatives that have been investigated for different therapeutic targets.

Comparative Analysis of Diazaspiro[5.5]undecane Derivatives

To assess the novelty and potential of this compound derivatives, we compare them with other structurally similar spirocyclic compounds that have been evaluated for different biological targets. This comparison provides a landscape of the known biological activities and potencies associated with the broader diazaspiro[5.5]undecane class.

Table 1: Comparison of Biological Activities of Diazaspiro[5.5]undecane Derivatives

ScaffoldTarget(s)Reported ActivityPotency Range (IC₅₀/Kᵢ/EC₅₀)Key Publication(s)
This compound Neurokinin ReceptorsAntagonistData not publicly availablePatent AT-E401333-T1
1-Oxa-4,9-diazaspiro[5.5]undecane Soluble Epoxide Hydrolase (sEH)InhibitornM rangeNot specified in abstracts
1-Oxa-4,9-diazaspiro[5.5]undecane µ-Opioid Receptor (MOR) / σ₁ ReceptorDual Agonist/AntagonistnM to µM rangeNot specified in abstracts
1,4,9-Triazaspiro[5.5]undecan-2-one METTL3InhibitornM to µM rangeNot specified in abstracts

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways associated with the targets of these compounds is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for inhibitor screening.

Signaling Pathways

G cluster_NK1R Neurokinin-1 Receptor (NK1R) Signaling cluster_sEH Soluble Epoxide Hydrolase (sEH) Pathway cluster_MOR µ-Opioid Receptor (MOR) Signaling cluster_METTL3 METTL3-mediated mRNA Methylation SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase EETs->sEH hydrolyzes AntiInflammatory Anti-inflammatory Effects EETs->AntiInflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ProInflammatory Pro-inflammatory Effects DHETs->ProInflammatory Opioid Opioid Agonist MOR µ-Opioid Receptor Opioid->MOR binds Gi Gi/o MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Gi->K_channel activates Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia METTL3 METTL3/METTL14 Complex m6A_mRNA m⁶A-mRNA METTL3->m6A_mRNA methylates SAM S-adenosylmethionine (SAM) SAM->METTL3 mRNA mRNA mRNA->METTL3 Translation Translation Regulation m6A_mRNA->Translation Stability mRNA Stability m6A_mRNA->Stability

Caption: Overview of key signaling pathways.

Experimental Workflow

G cluster_workflow General Workflow for Inhibitor Screening start Start library Compound Library start->library primary_screen Primary Screening Assay (e.g., HTS) library->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Assay (IC₅₀ Determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary/Orthogonal Assay (e.g., Functional Assay) confirmed_hits->secondary_assay validated_hits Validated Hits secondary_assay->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_optimization Lead Optimization sar->lead_optimization end End lead_optimization->end

Caption: A generalized experimental workflow for screening and identifying inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key assays relevant to the biological targets discussed. These should be optimized for specific laboratory conditions and reagents.

Neurokinin-1 Receptor (NK1R) Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes expressing human NK1 receptor.

  • Radioligand (e.g., [³H]-Substance P).

  • Test compound and a known NK1R antagonist (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

  • Scintillation cocktail and a scintillation counter.

  • 96-well filter plates and a vacuum manifold.

Protocol:

  • Prepare serial dilutions of the test compound and the known antagonist.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or control.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its K₋ value.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known antagonist) from the total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Soluble Epoxide Hydrolase (sEH) Fluorescence Inhibition Assay

Objective: To measure the inhibitory activity of a test compound against sEH.

Materials:

  • Recombinant human sEH enzyme.

  • Fluorogenic sEH substrate (e.g., PHOME).

  • Test compound and a known sEH inhibitor (positive control).

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • 96-well black microplates.

  • Fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of the test compound and the known inhibitor.

  • In a 96-well black microplate, add the assay buffer and the test compound or control.

  • Add the sEH enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME hydrolysis).

  • Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

  • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

  • Determine the IC₅₀ value from a concentration-response curve.

µ-Opioid Receptor (MOR) cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the MOR.

Materials:

  • A cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound, a known MOR agonist (e.g., DAMGO), and a known MOR antagonist (e.g., naloxone).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Protocol:

  • Plate the MOR-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate with the test compound or controls for a defined period.

  • Stimulate the cells with forskolin to induce cAMP production. For antagonist testing, co-incubate with a known MOR agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, generate a dose-response curve and determine the EC₅₀ value.

  • For antagonist activity, determine the ability of the test compound to block the agonist-induced inhibition of cAMP production and calculate the IC₅₀ or pA₂ value.

METTL3 TR-FRET Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on the methyltransferase activity of the METTL3/METTL14 complex.

Materials:

  • Recombinant human METTL3/METTL14 complex.

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • A biotinylated RNA substrate containing the METTL3 recognition motif.

  • A TR-FRET detection system, including a Europium-labeled anti-m⁶A antibody (donor) and a Streptavidin-labeled acceptor fluorophore (e.g., APC or d2).

  • Test compound and a known METTL3 inhibitor (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT, MgCl₂, and BSA).

  • 384-well low-volume black microplates.

  • A TR-FRET-compatible plate reader.

Protocol:

  • Prepare serial dilutions of the test compound and the known inhibitor.

  • In a 384-well plate, add the assay buffer, test compound or control, METTL3/METTL14 enzyme complex, and the RNA substrate.

  • Initiate the methylation reaction by adding SAM.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-labeled acceptor) and incubate in the dark to allow for binding.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, and emission at both the donor and acceptor wavelengths).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value from a concentration-response curve.

Novelty and Patentability Assessment

The novelty of this compound derivatives lies in the specific combination of the spirocyclic core with the oxa- and lactam functionalities, coupled with their claimed utility as neurokinin receptor antagonists. While other diazaspiro[5.5]undecane scaffolds have been explored, the specific arrangement of heteroatoms and functional groups in the target scaffold appears to be distinct.

Key considerations for patentability include:

  • Novelty: The specific chemical structures of the derivatives must not have been previously disclosed in the prior art. The existence of patent AT-E401333-T1 suggests that at least some derivatives within this class were considered novel at the time of filing.

  • Inventive Step (Non-obviousness): The compounds must not be obvious to a person skilled in the art. This can be argued based on unexpected biological activity, improved properties (potency, selectivity, ADME profile) compared to structurally similar compounds, or a new and non-obvious method of synthesis. The specific activity as neurokinin receptor antagonists for this particular scaffold could be a point of non-obviousness.

  • Industrial Applicability (Utility): The compounds must have a practical use. The claimed therapeutic application as neurokinin receptor antagonists fulfills this requirement.

The patent landscape for spirocyclic compounds is active, and securing patent protection for new derivatives will depend on demonstrating clear novelty and a significant inventive step over existing scaffolds. A thorough analysis of the prior art, including patents and scientific literature, is essential.

Conclusion

This compound derivatives represent a potentially valuable scaffold in drug discovery, with a patent already highlighting their utility as neurokinin receptor antagonists. While direct comparative data with other diazaspiro[5.5]undecane derivatives is limited in the public domain, the distinct biological activities reported for structurally related scaffolds suggest that subtle changes in the spirocyclic core can lead to significant differences in pharmacological profiles. This observation underscores the potential for discovering novel and patentable compounds by exploring variations of the diazaspiro[5.5]undecane framework. Further research, including the synthesis and biological evaluation of new derivatives and direct comparative studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Benchmarking 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives as Dual Modulators of Opioid and Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of novel 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives against established inhibitors, focusing on their activity as dual modulators of the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity is a promising strategy for the development of potent analgesics with an improved side-effect profile compared to traditional opioids. The data presented here is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro binding affinities of representative 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives for the µ-opioid and σ1 receptors.[1][2] For benchmarking purposes, the binding affinities of the well-characterized MOR agonist DAMGO and the selective σ1R antagonist Haloperidol are also included.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (Compound 15au) µ-Opioid Receptor (MOR)1.8
σ1 Receptor (σ1R)3.4
DAMGO (Reference MOR Agonist) µ-Opioid Receptor (MOR)1.2
Haloperidol (Reference σ1R Antagonist) σ1 Receptor (σ1R)2.0

Note: Data for the 1-Oxa-4,9-diazaspiro[5.5]undecane derivative is sourced from studies on a closely related scaffold to the specified this compound.[1][2]

Experimental Protocols

The binding affinities presented in this guide were determined using standard radioligand binding assays. Below are the detailed methodologies for these key experiments.

Radioligand Binding Assays for µ-Opioid Receptor (MOR)

Objective: To determine the binding affinity of the test compounds for the human µ-opioid receptor.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO.

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and reference standards.

Procedure:

  • Cell membranes were homogenized in ice-cold assay buffer.

  • Aliquots of the membrane suspension were incubated with various concentrations of the test compound or reference standard.

  • [³H]-DAMGO was added to the incubation mixture at a final concentration equal to its Kd value.

  • For the determination of non-specific binding, a separate set of incubations was performed in the presence of a high concentration of Naloxone.

  • The incubation was carried out at 25°C for 60 minutes.

  • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand Binding Assays for σ1 Receptor (σ1R)

Objective: To determine the binding affinity of the test compounds for the human σ1 receptor.

Materials:

  • Membranes from HEK-293 cells expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and reference standards.

Procedure:

  • Cell membranes were prepared and homogenized in ice-cold assay buffer.

  • Aliquots of the membrane suspension were incubated with a range of concentrations of the test compound or reference standard.

  • [³H]-(+)-pentazocine was added to the incubation mixture at a final concentration equal to its Kd value.

  • Non-specific binding was determined in the presence of a high concentration of Haloperidol.

  • The incubation was performed at 37°C for 120 minutes.

  • The reaction was terminated by rapid filtration through glass fiber filters and washed with ice-cold assay buffer.

  • The radioactivity on the filters was measured using a liquid scintillation counter.

  • The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the binding assays.

G cluster_0 Opioid Receptor Signaling cluster_1 Sigma-1 Receptor Modulation MOR µ-Opioid Receptor Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Downstream Effects Sigma1R σ1 Receptor IonChannels Ion Channels Sigma1R->IonChannels Modulation NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability SideEffects Modulation of Side Effects NeuronalExcitability->SideEffects SpiroCompound 3-Oxa-1,9-diazaspiro [5.5]undecan-2-one Derivative SpiroCompound->MOR Agonist SpiroCompound->Sigma1R Antagonist G start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes incubation Incubate Membranes with Test Compound & Radioligand prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis end End analysis->end

References

Safety Operating Guide

Prudent Disposal of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one, a novel compound often utilized in drug development and chemical research. Given the absence of a comprehensive Safety Data Sheet (SDS), this guidance is predicated on general principles of laboratory safety and chemical waste management. It is imperative that these procedures are carried out in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor.

All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.[1] Operations involving this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Immediate Safety and Handling Protocol

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and compatible chemical-resistant gloves.

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent the accumulation of potentially harmful vapors.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected into a designated hazardous waste container. Do not attempt to clean up large spills without specialized training and equipment.

Quantitative Data Summary

Due to the limited availability of public data for this specific compound, the following table summarizes general information and highlights the necessity for empirical assessment.

ParameterValue/InformationSource/Note
CAS Number 1389264-24-7[1]
Molecular Formula C₈H₁₄N₂O₂[1]
Molecular Weight 170.21 g/mol [1]
Known Hazards Potential for harm if swallowed, in contact with skin, or inhaled.[1]Based on supplier information; comprehensive toxicological data is unavailable.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.General best practice for chemical storage.
Disposal Recommendation Segregate and store waste separately; contract a professional waste disposal company.[1]Direct guidance from a chemical supplier.

Experimental Protocol: Waste Deactivation (Hypothetical)

The presence of a lactam ring in the structure of this compound suggests that hydrolysis could be a potential deactivation method. Studies on other β-lactam compounds have shown that treatment with a strong base like sodium hydroxide can effectively open the lactam ring, potentially reducing its biological activity.[2][3]

Disclaimer: The following protocol is provided for informational purposes only and should be validated on a small scale under controlled laboratory conditions before implementation.

Objective: To investigate the potential for deactivation of this compound waste through base-catalyzed hydrolysis.

Materials:

  • Waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate reaction vessel

  • Stirring apparatus

  • pH indicator strips or pH meter

  • Personal Protective Equipment (PPE)

Procedure:

  • Under a certified chemical fume hood, cautiously add the waste material to a reaction vessel.

  • Slowly add a 1 M NaOH solution to the waste while stirring continuously. A 10:1 molar excess of NaOH to the estimated amount of the spiro compound is a suggested starting point.

  • Monitor the reaction temperature and control any exotherms with appropriate cooling.

  • Allow the reaction to proceed at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • After the reaction period, check the pH of the solution to ensure it remains basic.

  • Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • The neutralized solution should be collected as hazardous waste and disposed of through a licensed contractor.

Disposal Workflow

The following diagram illustrates the recommended logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store in a Secure, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS store->contact_ehs waste_pickup Arrange for Pickup by a Licensed Waste Contractor contact_ehs->waste_pickup documentation Complete all Necessary Waste Manifests waste_pickup->documentation end_process End: Waste Transferred for Proper Disposal documentation->end_process

Caption: Logical workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where comprehensive hazard data may be limited, a conservative approach to disposal is essential. Adherence to the general principles outlined in this guide, in conjunction with institution-specific protocols and professional consultation, will ensure the safe and compliant disposal of this substance.

References

Personal protective equipment for handling 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS No. 1389264-24-7) in a laboratory setting. The following step-by-step guidance is designed to ensure the safe handling of this compound, from initial preparation to final disposal, fostering a culture of safety and trust in your laboratory operations.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a thorough risk assessment should be conducted. Based on available safety data for this and structurally similar compounds, the following personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be chemical splash-proof and worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Ensure to check for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA full-sleeved lab coat must be worn and fully fastened to protect skin and clothing.
Respiratory Protection Face Mask or RespiratorUse in a well-ventilated area. If handling powders or creating aerosols, a properly fitted respirator is necessary.

Immediate Safety Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent inhalation of dust or vapors.

  • Do not ingest the compound.

  • Ensure a safety shower and eyewash station are readily accessible.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe 1. prep_reagents Prepare Reagents & Equipment gather_ppe->prep_reagents 2. weigh Weigh Compound prep_reagents->weigh 3. dissolve Dissolve/React weigh->dissolve 4. monitor Monitor Reaction dissolve->monitor 5. decontaminate Decontaminate Glassware monitor->decontaminate 6. segregate Segregate Waste decontaminate->segregate 7. dispose Dispose via Professional Service segregate->dispose 8.

Safe Handling Workflow for this compound

III. Experimental Protocol: Synthesis of a Related Spirocyclic Compound

While a specific protocol for this compound is not publicly available, the following is a representative methodology for the synthesis of similar diazaspirocyclic compounds, which can be adapted with appropriate risk assessment. This protocol is based on procedures for synthesizing 1,9-diazaspiro[5.5]undecan-2-ones.[1]

Objective: To synthesize a diazaspiro[5.5]undecane derivative.

Materials:

  • Starting piperidone derivative

  • Appropriate reagents for cyclization (e.g., ammonium carbonate, potassium cyanide)

  • Solvents (e.g., ethanol, water)

  • Acids and bases for pH adjustment and workup

  • Purification media (e.g., silica gel)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with the starting piperidone derivative and the appropriate solvent.

  • Reaction Conditions: Add the cyclization reagents portion-wise while monitoring the temperature. Heat the reaction mixture to reflux and maintain for the time specified in the detailed protocol.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or an appropriate aqueous solution.

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system to yield the final diazaspiro compound.

  • Characterization: Characterize the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Storage:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and chromatography solvents, in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.

  • Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and professional biological and chemical waste management company.

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

V. Physicochemical and Hazard Data

PropertyValue (for 3-Oxa-9-azaspiro[5.5]undecane)
Molecular Formula C9H17NO
Molar Mass 155.24 g/mol
Boiling Point 250 °C
Flash Point 96 °C
Density 1.00 g/cm³
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 2
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。